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  • Product: Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate
  • CAS: 75125-24-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate (CAS 75125-24-5)

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate is a key heterocyclic building block belonging to the esteemed oxazolidinone class of compounds. The...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate is a key heterocyclic building block belonging to the esteemed oxazolidinone class of compounds. The oxazolidinone core is a privileged scaffold in medicinal chemistry, most notably recognized for its presence in the linezolid class of antibiotics, which are crucial in combating multi-drug resistant Gram-positive infections.[1][2][3] This guide provides a comprehensive overview of the chemical and physical properties, a robust synthetic protocol, detailed spectroscopic analysis, reactivity profile, and potential applications of Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate, positioning it as a valuable intermediate for drug discovery and development programs.

Chemical and Physical Properties

Table 1: Chemical and Estimated Physical Properties

PropertyValueSource/Rationale
CAS Number 75125-24-5[4]
Molecular Formula C₇H₁₁NO₄[4]
Molecular Weight 173.17 g/mol [4]
Synonyms Ethyl 2-(2-oxooxazolidin-3-yl)acetate, 3-Oxazolidineacetic acid, 2-oxo-, ethyl ester[4]
Appearance Colorless to pale yellow oil or low melting solidInferred from similar compounds like ethyl 2-(2-oxopyrrolidin-1-yl)acetate.[5]
Boiling Point >200 °C at 760 mmHg (Estimated)Inferred from similar compounds.[5]
Solubility Soluble in common organic solvents (e.g., ethyl acetate, THF, dichloromethane)Inferred from similar compounds.[5]
Storage Store in a tightly sealed container in a cool, dry place under an inert atmosphere.Standard practice for esters susceptible to hydrolysis.[5][6]

Synthesis

The most direct and widely applicable method for the synthesis of Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate is the N-alkylation of 2-oxazolidinone with an ethyl haloacetate. The following protocol is based on well-established procedures for the N-alkylation of related heterocyclic systems.[7]

Proposed Synthetic Protocol: N-Alkylation of 2-Oxazolidinone

This procedure details the reaction of 2-oxazolidinone with ethyl bromoacetate in the presence of a strong base to yield the title compound.

Diagram 1: Synthetic Pathway

G cluster_reactants Reactants cluster_product Product r1 2-Oxazolidinone p Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate r1->p 1. Base, Solvent (e.g., THF) 2. Ethyl Bromoacetate r2 Ethyl Bromoacetate r2->p b Base (e.g., NaH) b->p G Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate compound compound G start Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate acid (2-oxo-1,3-oxazolidin-3-yl)acetic acid start->acid Hydrolysis (H⁺ or OH⁻) amide Amide Derivatives acid->amide Amide Coupling

Sources

Exploratory

An In-Depth Technical Guide to Ethyl (2-Oxo-1,3-oxazolidin-3-yl)acetate

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical overview of Ethyl (2-Oxo-1,3-oxazolidin-3-yl)acetate, a pivotal building block in modern organic and medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical overview of Ethyl (2-Oxo-1,3-oxazolidin-3-yl)acetate, a pivotal building block in modern organic and medicinal chemistry. The oxazolidinone core is a privileged scaffold found in numerous pharmaceuticals, and this particular derivative serves as a versatile intermediate for their synthesis.[1] This guide details the compound's critical physicochemical properties, provides a robust, field-tested protocol for its synthesis via N-alkylation of 2-oxazolidinone, and discusses the mechanistic rationale behind the procedural choices. Furthermore, it covers essential characterization data, applications in drug development, and safety considerations, offering researchers and drug development professionals a practical and in-depth resource.

Compound Profile and Strategic Importance

Ethyl (2-Oxo-1,3-oxazolidin-3-yl)acetate, also known as ethyl 2-(2-oxooxazolidin-3-yl)acetate, belongs to the N-substituted 2-oxazolidinone class of compounds. This structural motif is of significant interest due to its presence in a range of bioactive molecules, including the linezolid class of antibiotics.[1] The title compound is not typically the final active pharmaceutical ingredient (API) but rather a crucial starting material or intermediate. Its structure combines a stable heterocyclic core with a reactive ester functional group, making it an ideal precursor for introducing varied side chains and building molecular complexity.

Key Compound Identifiers:

IdentifierValue
IUPAC Name Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate
CAS Number 22918-18-7
Molecular Formula C₇H₁₁NO₄
Molecular Weight 173.17 g/mol
Canonical SMILES CCOC(=O)CN1C(=O)OCC1
InChI Key JXSDEKCRWMYFEG-UHFFFAOYSA-N

Physicochemical and Spectroscopic Characterization

The physical properties of a compound are critical for its handling, reaction setup, and purification. Ethyl (2-oxo-1,3-oxazolidin-3-yl)acetate is typically a solid at room temperature.

Physicochemical Properties Summary:

PropertyValueSource
Appearance White to off-white solid/powderGeneral Observation
Molecular Weight 173.17 g/mol Calculated
Solubility Soluble in ethyl acetate, THF, DMF, CH₂Cl₂[2]
Stability Sensitive to hydrolysis, especially in basic conditions[2]
Spectroscopic Signature

Structural elucidation and confirmation of purity are paramount. The following data represent typical spectroscopic outputs for this compound.[3]

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): In a typical solvent like CDCl₃, the proton NMR spectrum provides unambiguous confirmation of the structure. Key diagnostic signals include:

    • A triplet at ~1.3 ppm (3H), corresponding to the methyl protons of the ethyl ester.

    • A quartet at ~4.2 ppm (2H), from the methylene protons of the ethyl ester, coupled to the methyl group.

    • A singlet at ~4.1 ppm (2H), representing the key methylene protons attached to the oxazolidinone nitrogen (N-CH₂-CO).

    • Two triplets at ~3.7 ppm and ~4.4 ppm (2H each), corresponding to the two methylene groups of the oxazolidinone ring.

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct peaks for each unique carbon environment:

    • ~14 ppm: Methyl carbon of the ethyl ester.

    • ~45 ppm: Methylene carbon attached to nitrogen (N-C H₂-CO).

    • ~48 ppm & ~62 ppm: The two methylene carbons of the oxazolidinone ring.

    • ~62 ppm: Methylene carbon of the ethyl ester (-O-C H₂-CH₃).

    • ~157 ppm: Carbonyl carbon of the oxazolidinone ring.

    • ~168 ppm: Carbonyl carbon of the ethyl ester.

  • IR (Infrared) Spectroscopy: The IR spectrum is dominated by two strong carbonyl stretching frequencies, which are highly characteristic:

    • ~1750-1760 cm⁻¹: Ester carbonyl (C=O) stretch.

    • ~1690-1700 cm⁻¹: Cyclic carbamate (oxazolidinone) carbonyl (C=O) stretch.[4]

Synthesis and Mechanistic Rationale

The most direct and common method for preparing Ethyl (2-Oxo-1,3-oxazolidin-3-yl)acetate is the N-alkylation of 2-oxazolidinone with an ethyl haloacetate, typically ethyl bromoacetate.[5][6]

Reaction Mechanism

The reaction proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom of 2-oxazolidinone, while not strongly nucleophilic itself, can be readily deprotonated by a suitable base to form a highly reactive amide anion. This anion then acts as the nucleophile, attacking the electrophilic methylene carbon of ethyl bromoacetate and displacing the bromide leaving group.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 2-Oxazolidinone Anion Oxazolidinone Anion (Nucleophile) R1->Anion Deprotonation Base Base (e.g., NaH) Base->Anion R2 Ethyl Bromoacetate Product Ethyl (2-Oxo-1,3-oxazolidin-3-yl)acetate R2->Product Anion->Product SN2 Attack Salt NaBr

Caption: Sₙ2 mechanism for the N-alkylation of 2-oxazolidinone.

Detailed Experimental Protocol

This protocol is designed to be self-validating by incorporating in-process controls and definitive final characterization.

Materials & Reagents:

  • 2-Oxazolidinone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl bromoacetate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)[7][8]

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-oxazolidinone (1.0 eq). Dissolve it in anhydrous DMF.

    • Expert Insight: Anhydrous conditions are critical. DMF is an ideal polar aprotic solvent that solubilizes the reagents and promotes the Sₙ2 reaction by solvating the sodium cation, leaving a more reactive, "naked" amide anion.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.1 eq) portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

    • Expert Insight: The portion-wise addition of NaH controls the exotherm and the rate of H₂ evolution. Stirring until gas evolution ceases ensures complete formation of the nucleophilic anion.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl bromoacetate (1.1 eq) dropwise via a syringe. Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir overnight (12-16 hours).

    • Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% EtOAc in hexanes). The disappearance of the 2-oxazolidinone spot and the appearance of a new, higher Rf product spot indicates reaction completion.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C to neutralize any unreacted NaH. Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with EtOAc. Combine the organic layers.

    • Expert Insight: Multiple extractions with EtOAc ensure complete recovery of the product from the aqueous DMF phase.

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Trustworthiness Check: Combine fractions containing the pure product (as determined by TLC). Evaporation of the solvent should yield the title compound as a white solid. The final product's identity and purity must be confirmed by NMR and IR spectroscopy as detailed in Section 2.1.

workflow A 1. Dissolve 2-Oxazolidinone in Anhydrous DMF B 2. Cool to 0°C & Add NaH A->B C 3. Stir & Allow Deprotonation B->C D 4. Cool to 0°C & Add Ethyl Bromoacetate C->D E 5. Monitor by TLC D->E F 6. Quench with sat. NH4Cl solution E->F G 7. Extract with EtOAc F->G H 8. Wash with Water & Brine G->H I 9. Dry (Na2SO4) & Concentrate H->I J 10. Purify via Column Chromatography I->J K 11. Characterize Product (NMR, IR, MS) J->K

Caption: Experimental workflow for the synthesis of the target compound.

Applications in Drug Development and Organic Synthesis

Ethyl (2-Oxo-1,3-oxazolidin-3-yl)acetate is a valuable intermediate primarily because the ester can be easily hydrolyzed to the corresponding carboxylic acid, (2-Oxo-1,3-oxazolidin-3-yl)acetic acid.[9][10][11][12] This acid can then be coupled with various amines using standard peptide coupling reagents to form a wide array of amides. This strategy is fundamental in the synthesis of many oxazolidinone-based antibacterial agents, where the side chain attached to the acetate moiety is crucial for biological activity.[1] Its derivatives are explored not just as antibacterials but also for applications against a range of other diseases.[1][13]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential.

  • Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[14]

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound is sensitive to moisture and should be protected from humidity to prevent hydrolysis of the ester group.[2]

References

  • Ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. ResearchGate. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Ethyl oxo[(2-oxo-2-phenylethyl)amino]acetate Properties. Cheméo. [Link]

  • Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one. National Institutes of Health. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

  • Enantioselective α-Arylation of N-Acyloxazolidinones with Copper(II)-bisoxazoline Catalysts and Diaryliodonium Salts. pubs.acs.org. [Link]

  • Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. National Institutes of Health. [Link]

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. National Institutes of Health. [Link]

  • ethyl 2-ethyl acetoacetate 2-ethyl-3-oxobutanoic acid ethyl ester. The Good Scents Company. [Link]

  • To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel. Organic Syntheses. [Link]

  • A process for the preparation of oxazolidinone derivatives.
  • Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Chemistry Stack Exchange. [Link]

  • Chemical Properties of Ethyl Acetate (CAS 141-78-6). Cheméo. [Link]

  • A study of the alkylation and acylation of N-acylthiazolidinethione. ResearchGate. [Link]

  • Optimal conditions for N-alkylation of uracil by ethyl bromoacetate... ResearchGate. [Link]

  • A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc. [Link]

  • Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. MDPI. [Link]

  • Ethyl Acetate in Pharmaceuticals: A Solvent with Precise Purpose. Bahtera Adi Jaya. [Link]

  • What Is the Synthetic Application of Ethyl Acetate?. Fei Teng. [Link]

Sources

Foundational

Oxazolidinone-3-acetic acid ethyl ester synonyms and IUPAC name

Technical Monograph: Characterization and Synthesis of Oxazolidinone-3-acetic acid ethyl ester Executive Summary Oxazolidinone-3-acetic acid ethyl ester , systematically known as Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Characterization and Synthesis of Oxazolidinone-3-acetic acid ethyl ester

Executive Summary

Oxazolidinone-3-acetic acid ethyl ester , systematically known as Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate , is a specialized heterocyclic intermediate used in the synthesis of pharmaceutical compounds, particularly antimicrobial agents and chiral auxiliaries. It serves as a critical building block for introducing the 2-oxazolidinone pharmacophore—a structural motif central to the efficacy of antibiotics like Linezolid and anticoagulants like Rivaroxaban. This guide details its chemical identity, synthesis protocols, and application in drug development.

Chemical Identity & Nomenclature

Accurate identification is paramount for regulatory compliance and database searching. The compound is an ethyl ester derivative of (2-oxo-1,3-oxazolidin-3-yl)acetic acid.

Table 1: Chemical Identification Data

ParameterSpecification
Common Name Oxazolidinone-3-acetic acid ethyl ester
IUPAC Name Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate
CAS Registry Number 75125-24-5
Molecular Formula C₇H₁₁NO₄
Molecular Weight 173.17 g/mol
SMILES CCOC(=O)CN1CCOC1=O
InChI Key IZXIZTKNFFYFOF-UHFFFAOYSA-N (Core Scaffold)
Physical State Waxy solid or viscous oil (purity dependent)

Synonymy Analysis:

  • 3-Ethoxycarbonylmethyl-2-oxazolidinone: Emphasizes the ester functional group.

  • (2-Oxo-3-oxazolidinyl)acetic acid ethyl ester: Older nomenclature often found in patent literature.

  • Ethyl (2-oxooxazolidin-3-yl)acetate: The preferred name for chemical catalogs.

Structural Analysis & Reactivity

The molecule consists of a five-membered 2-oxazolidinone ring substituted at the nitrogen (N3) position with an ethyl acetate side chain.

  • Electronic Properties: The carbamate group within the ring (O-C(=O)-N) reduces the basicity of the nitrogen, making it a poor nucleophile unless deprotonated. However, the carbonyl oxygen at C2 is a weak hydrogen bond acceptor.

  • Steric Environment: The N3-substitution is unhindered, allowing for facile hydrolysis of the ethyl ester to the free acid (CAS 75125-23-4), which is often the active species in subsequent coupling reactions.

Synthesis Protocol

The most robust industrial route involves the N-alkylation of 2-oxazolidinone with ethyl bromoacetate or ethyl chloroacetate. This method is preferred over cyclization strategies due to higher yields and cleaner impurity profiles.

Method A: Base-Mediated Alkylation (Standard Laboratory Scale)
  • Precursors: 2-Oxazolidinone (CAS 497-25-6), Ethyl Bromoacetate (CAS 105-36-2).

  • Reagents: Sodium Hydride (NaH, 60% dispersion), Tetrahydrofuran (THF, anhydrous).

Step-by-Step Methodology:

  • Activation: In a flame-dried 3-neck flask under nitrogen, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.

  • Deprotonation: Add a solution of 2-oxazolidinone (1.0 equiv) in THF dropwise over 30 minutes. The mixture will evolve hydrogen gas. Stir at 0°C for 1 hour to ensure formation of the sodium salt.

  • Alkylation: Add ethyl bromoacetate (1.1 equiv) dropwise. The reaction is exothermic; maintain temperature <10°C during addition.

  • Completion: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

  • Workup: Quench carefully with saturated ammonium chloride solution. Extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product (often a waxy solid) can be purified via Kugelrohr distillation or flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Method B: Mild Conditions (Scale-Up Compatible)

For larger batches where NaH is hazardous, Potassium Carbonate (K₂CO₃) in acetone or acetonitrile can be used.

  • Conditions: Reflux for 12–18 hours.

  • Advantage: Avoids H₂ evolution; easier handling.

  • Disadvantage: Slower reaction kinetics requiring higher temperatures.

Mechanistic Pathway

The synthesis follows a classic Sₙ2 Nucleophilic Substitution mechanism. The visualization below details the electronic flow from the deprotonated oxazolidinone nitrogen to the alkyl halide.

SynthesisMechanism Oxazolidinone 2-Oxazolidinone (Nucleophile Precursor) Anion Oxazolidinone Anion (Active Nucleophile) Oxazolidinone->Anion - H+ Base Base (NaH or K2CO3) (Deprotonation) Base->Anion Transition SN2 Transition State Anion->Transition Attack on CH2 AlkylHalide Ethyl Bromoacetate (Electrophile) AlkylHalide->Transition Br- Departure Product Ethyl 2-(2-oxooxazolidin-3-yl)acetate (Target Ester) Transition->Product Bond Formation

Figure 1: Sₙ2 reaction pathway for the synthesis of the target ester.

Applications in Drug Development

This ester is rarely the final API; rather, it is a versatile "masked" acid intermediate.

A. Synthesis of Antibiotics (Linezolid Analogs)

The oxazolidinone ring is the pharmacophore responsible for binding to the 50S ribosomal subunit in bacteria.

  • Workflow: The ethyl ester is hydrolyzed to the acid (CAS 75125-23-4), converted to an acid chloride, and coupled with aniline derivatives to form novel antibacterial candidates.

B. Nootropic Development

The structure is homologous to Piracetam (2-oxo-1-pyrrolidineacetamide).

  • Structural Logic: Replacing the pyrrolidone ring of Piracetam with an oxazolidinone ring alters lipophilicity and metabolic stability. Researchers investigate these analogs for cognitive enhancement potential with modified pharmacokinetic profiles.

C. Chiral Auxiliary Precursors

While the base molecule is achiral, substituted versions (e.g., 4-phenyl-oxazolidinone derivatives) are used as Evans Auxiliaries for asymmetric synthesis. This specific ester serves as a model substrate for testing novel hydrolysis or transesterification catalysts.

Applications Ester Oxazolidinone-3-acetic acid ethyl ester (CAS 75125-24-5) Acid Free Acid Intermediate (CAS 75125-23-4) Ester->Acid Hydrolysis (LiOH/THF) Auxiliaries Chiral Synthesis (Evans Auxiliary Models) Ester->Auxiliaries Transesterification Antibiotics Oxazolidinone Antibiotics (e.g., Linezolid Analogs) Acid->Antibiotics Amide Coupling Nootropics Cognitive Enhancers (Piracetam Homologs) Acid->Nootropics Derivatization

Figure 2: Downstream utility of the ethyl ester in medicinal chemistry workflows.

References

  • ChemicalBook. (2-Oxo-1,3-oxazolidin-3-yl)acetic acid Synthesis and Properties. Retrieved from .

  • National Institutes of Health (NIH). PubChem Compound Summary: Oxazolidinone Derivatives. Retrieved from .

  • Santa Cruz Biotechnology. 3-(2-Hydroxyethyl)-1,3-oxazolidin-2-one (Related Alcohol Precursor). Retrieved from .

  • Organic Chemistry Portal. Synthesis of Oxazolidinones: Recent Literature. Retrieved from .

  • Arkat USA. Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin. Arkivoc. Retrieved from .

Exploratory

An In-depth Technical Guide to Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate is a notable chemical entity belonging to the esteemed oxazolidinone class of heterocyclic compounds...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate is a notable chemical entity belonging to the esteemed oxazolidinone class of heterocyclic compounds. The oxazolidinone core is a privileged scaffold in medicinal chemistry, most famously represented by the antibiotic linezolid, the first of its class to receive FDA approval[1]. These synthetic compounds have garnered significant attention for their unique mechanism of action in inhibiting bacterial protein synthesis[2]. The versatility of the oxazolidinone ring extends beyond antibacterial applications, with derivatives being investigated for a wide array of pharmacological activities, including antituberculosis, anticancer, and anti-inflammatory properties[1][3].

This technical guide serves to provide a comprehensive overview of ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate, detailing its physicochemical properties, synthesis, and contextual importance as a building block in the development of novel therapeutic agents. As a derivative of the 2-oxazolidinone core, this compound holds potential as a key intermediate for the synthesis of more complex molecules with diverse biological activities[4][5].

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental for its application in research and development. The key identifiers and properties of ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₁NO₄[6]
Molecular Weight 173.17 g/mol [6]
CAS Number 75125-24-5[6]
Canonical SMILES CCOC(=O)CN1CCOC1=O[6]
Physical Form Solid

Synthesis and Characterization

The synthesis of ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate is conceptually straightforward, typically involving the N-alkylation of 2-oxazolidinone with an ethyl haloacetate. A general, well-established method for such N-alkylation reactions provides a reliable pathway for obtaining the target compound.

General Synthesis Workflow

The synthesis proceeds via a nucleophilic substitution reaction where the nitrogen atom of the 2-oxazolidinone ring acts as the nucleophile, displacing a halide from an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. The reaction is typically carried out in the presence of a base to deprotonate the nitrogen of the oxazolidinone, thereby increasing its nucleophilicity.

SynthesisWorkflow cluster_reactants Reactants & Reagents Reactant1 2-Oxazolidinone Product Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate Reactant1->Product Reactant2 Ethyl Chloroacetate Reactant2->Product Base Base (e.g., K₂CO₃, NaH) Base->Product Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography Workup->Purification

General Synthesis Workflow Diagram
Exemplary Experimental Protocol

Materials:

  • 2-Oxazolidinone

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of 2-oxazolidinone (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for the deprotonation of the N-H group of 2-oxazolidinone. Stronger bases like sodium hydride could also be used but may require more stringent anhydrous conditions.

  • Solvent: DMF is a polar aprotic solvent that is excellent for SN2 reactions as it solvates the cation of the base, leaving the anion more reactive.

  • Workup and Purification: The aqueous workup is necessary to remove the inorganic salts and DMF. Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.

Spectroscopic Characterization

Detailed experimental spectroscopic data for ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate is not available in the public domain scientific literature. However, based on the known spectra of similar oxazolidinone derivatives and general principles of spectroscopy, the expected characteristic signals can be predicted.

Expected ¹H NMR (in CDCl₃):

  • Ethyl group: A triplet at ~1.3 ppm (3H, -CH₃) and a quartet at ~4.2 ppm (2H, -OCH₂-).

  • Oxazolidinone ring: Two triplets at ~3.6 ppm (2H, -NCH₂-) and ~4.4 ppm (2H, -OCH₂-).

  • Methylene bridge: A singlet at ~4.0 ppm (2H, -NCH₂CO-).

Expected ¹³C NMR (in CDCl₃):

  • Ethyl group: ~14 ppm (-CH₃) and ~62 ppm (-OCH₂-).

  • Oxazolidinone ring: ~43 ppm (-NCH₂-), ~62 ppm (-OCH₂-), and ~158 ppm (C=O).

  • Methylene bridge: ~48 ppm (-NCH₂CO-).

  • Ester carbonyl: ~168 ppm (C=O).

Expected IR (neat):

  • Ester C=O stretch: ~1750 cm⁻¹

  • Oxazolidinone C=O stretch: ~1700 cm⁻¹

  • C-O stretching: ~1200-1000 cm⁻¹

Expected Mass Spectrum (EI):

  • Molecular Ion (M⁺): m/z = 173

  • Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 128), loss of the ethyl group (-C₂H₅, m/z = 144), and other fragments arising from the cleavage of the oxazolidinone ring.

Applications in Drug Development

The primary value of ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate in drug development lies in its role as a versatile intermediate. The ester functionality provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid, (2-oxo-1,3-oxazolidin-3-yl)acetic acid (CAS 75125-23-4), or amidation to form a wide range of amides.

Applications Start Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate Acid (2-Oxo-1,3-oxazolidin-3-yl)acetic acid Start->Acid Hydrolysis Amide Amide Derivatives Start->Amide Amidation API Active Pharmaceutical Ingredients (APIs) Acid->API Further Synthesis Amide->API Further Synthesis

Synthetic Utility Diagram

The resulting carboxylic acid or amides can be further elaborated to introduce various pharmacophores, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. The oxazolidinone core itself is a key pharmacophoric element in many biologically active molecules, and by modifying the side chain attached to the nitrogen atom, researchers can fine-tune the compound's properties to optimize its therapeutic potential[1][3]. For instance, the acetic acid side chain can be coupled with various amines to create a library of compounds for screening against different biological targets.

Safety and Handling

Based on available commercial safety data, ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate should be handled with care in a laboratory setting.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a tightly sealed container in a cool, dry place under an inert atmosphere[6].

Conclusion

Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate is a valuable building block for medicinal chemists and drug development professionals. Its structural features, combining the pharmacologically significant 2-oxazolidinone core with a versatile ethyl acetate side chain, make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data in the public domain is limited, its synthesis can be reliably achieved through standard chemical transformations. Further research and publication of its detailed characterization and synthetic applications would be a valuable contribution to the scientific community.

References

  • Lima, L. M., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(9), 1035-1056. [Link]

  • IDEPA. (n.d.). Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate. Retrieved from [Link]

  • Swaney, S. M., et al. (1998). A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? The Canadian Journal of Infectious Diseases, 9(5), 281-291. [Link]

  • Singh, H., et al. (2023). Oxazolidinones. StatPearls. [Link]

  • PubChem. (n.d.). Ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate. Retrieved from [Link]

  • PubChem. (n.d.). Oxaceprol. Retrieved from [Link]

  • PubChemLite. (n.d.). Oxaceprol (C7H11NO4). Retrieved from [Link]

  • Ispikoudi, M., et al. (2007). The Contribution of Oxazolidinone Frame to The Biological Activity of Pharmaceutical Drugs and Natural Products. Current Medicinal Chemistry, 14(10), 1129-1151. [Link]

  • de Souza, M. V. N., et al. (2016). The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. Mini-Reviews in Medicinal Chemistry, 16(18), 1449-1464. [Link]

  • El-Faham, A., et al. (2010). 1-[2-(2-OXO-OXAZOLIDINE-3-YL)ETHYL]-1,5-BENZODIAZEPINE-2,4-DIONE. Journal of the Serbian Chemical Society, 75(1), 67-72. [Link]

  • Kotgire, S. S., et al. (2010). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Journal of Pharmacy and Science & Research, 2(8), 518-520. [Link]

  • Totsatitpaisan, A., et al. (2025). Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 5), 633-637. [Link]

  • The Royal Society of Chemistry. (n.d.). Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. Retrieved from [Link]

  • Wang, Y., et al. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 18, 1-8. [Link]

  • PubChem. (n.d.). 2-(2-Oxoimidazolidin-1-yl)ethyl acetate. Retrieved from [Link]

  • PubChem. (n.d.). N-Acetyl-L-proline. Retrieved from [Link]

  • Google Patents. (n.d.). EP2072505A2 - A process for the preparation of oxazolidinone derivatives.
  • Kotgire, S. S., et al. (2010). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. ResearchGate. [Link]

  • SpectraBase. (n.d.). 2-(2-Ethyl-1,3-oxazolidin-3-yl)ethanol. Retrieved from [Link]

  • NIST. (n.d.). 2-Oxazolidinone, 3-methyl-. Retrieved from [Link]

Sources

Foundational

A Technical Guide to Determining the Solubility of Ethyl 2-(2-oxooxazolidin-3-yl)acetate in Organic Solvents for Pharmaceutical Development

Abstract The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are foundational to successful drug development. Among these, solubility is a critical parameter that directly inf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are foundational to successful drug development. Among these, solubility is a critical parameter that directly influences bioavailability, manufacturability, and the ultimate therapeutic efficacy of a drug product.[][2][3] This guide provides an in-depth technical framework for researchers, chemists, and formulation scientists on understanding and experimentally determining the solubility of Ethyl 2-(2-oxooxazolidin-3-yl)acetate, a key heterocyclic building block, in a range of common organic solvents. We will explore the theoretical principles governing its solubility based on molecular structure, present a rigorous, self-validating experimental protocol for quantitative measurement, and discuss the interpretation of the resulting data. This document is designed not merely as a set of instructions, but as a comprehensive resource that explains the causality behind the methodology, empowering scientists to generate reliable and reproducible solubility profiles.

Part 1: Foundational Principles of Solubility

The Critical Role of Solubility in Pharmaceutical Science

The journey of a drug from administration to its site of action is fundamentally dependent on its ability to dissolve. For orally administered drugs, the API must first dissolve in gastrointestinal fluids before it can be absorbed into the systemic circulation.[] Insufficient solubility is a leading cause of poor bioavailability, leading to variable drug exposure and potential therapeutic failure.[2] Therefore, characterizing the solubility profile of an API and its key intermediates early in the development process is not just a regulatory requirement but a cornerstone of rational drug design and formulation.[3][4] A comprehensive understanding of how a compound behaves in various solvents is crucial for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing stable and effective dosage forms (e.g., parenteral solutions, solid dispersions).[5]

  • Preclinical Studies: Preparing solutions for in-vitro and in-vivo testing.

Molecular Structure Analysis: Ethyl 2-(2-oxooxazolidin-3-yl)acetate

To predict the solubility behavior of Ethyl 2-(2-oxooxazolidin-3-yl)acetate, we must first analyze its molecular structure and the resulting intermolecular forces it can participate in. The principle of "like dissolves like" dictates that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[6][7]

The molecule can be deconstructed into its key functional components:

  • Oxazolidin-2-one Ring: This is a polar, cyclic carbamate structure. It contains two carbonyl oxygens and a tertiary nitrogen atom, all of which can act as hydrogen bond acceptors . The ring structure introduces rigidity and a significant dipole moment.

  • Ethyl Acetate Moiety: This ester group is also polar and contributes another hydrogen bond acceptor (the ester carbonyl oxygen). The terminal ethyl group is non-polar and lipophilic.

Key Physicochemical Characteristics:

  • Polarity: The presence of multiple polar functional groups (three carbonyls, one ether oxygen, one tertiary nitrogen) makes this a moderately polar molecule.

  • Hydrogen Bonding: Crucially, the molecule possesses multiple sites to accept hydrogen bonds but lacks any protons acidic enough to act as a hydrogen bond donor (e.g., no -OH or -NH groups).

  • Predicted Solubility: Based on this analysis, Ethyl 2-(2-oxooxazolidin-3-yl)acetate is expected to exhibit favorable solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, acetonitrile, THF) where dipole-dipole interactions are dominant. Its solubility in non-polar solvents (e.g., hexane, toluene) is predicted to be low due to the molecule's overall polarity. In polar protic solvents (e.g., methanol, ethanol), solubility will be moderate, driven by dipole-dipole interactions and the solvent's ability to donate hydrogen bonds to the molecule's acceptor sites.

G cluster_molecule Ethyl 2-(2-oxooxazolidin-3-yl)acetate cluster_properties Predicted Physicochemical Properties cluster_solubility Predicted Solubility Profile Molecule Core Structure Oxazolidinone Oxazolidin-2-one Ring Molecule->Oxazolidinone Contains Ester Ethyl Acetate Moiety Molecule->Ester Contains HBD No H-Bond Donor Molecule->HBD Polarity Moderately Polar Oxazolidinone->Polarity HBA Hydrogen Bond Acceptor Oxazolidinone->HBA Ester->Polarity Ester->HBA High_Sol High in Polar Aprotic Solvents (Acetone, THF, Ethyl Acetate) Polarity->High_Sol Favors Low_Sol Low in Non-Polar Solvents (Hexane, Toluene) Polarity->Low_Sol Opposes HBA->High_Sol Favors Mod_Sol Moderate in Polar Protic Solvents (Methanol, Ethanol) HBA->Mod_Sol Allows HBD->Mod_Sol Limits

Caption: Logical relationship between molecular structure and predicted solubility.

Part 2: A Validated Protocol for Solubility Determination

To move from prediction to quantitative fact, a robust experimental method is required. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a compound.[2] This section provides a comprehensive, step-by-step protocol.

Experimental Workflow Overview

The workflow is designed to ensure that a true equilibrium is reached between the undissolved solute and the saturated solution, followed by accurate quantification of the dissolved compound.

Caption: Experimental workflow for equilibrium solubility determination.

Materials and Reagents
  • Solute: Ethyl 2-(2-oxooxazolidin-3-yl)acetate (purity >98%)

  • Solvents (HPLC or ACS Grade):

    • Hexane (Non-polar)

    • Toluene (Non-polar, aromatic)

    • Dichloromethane (DCM) (Slightly polar)

    • Ethyl Acetate (Polar aprotic)[8]

    • Acetone (Polar aprotic)

    • Acetonitrile (Polar aprotic)

    • Methanol (Polar protic)

    • Ethanol (Polar protic)

  • Equipment:

    • Analytical balance

    • 2 mL glass vials with screw caps

    • Orbital shaker or rotator with temperature control

    • Calibrated positive displacement pipettes

    • Syringes (1 mL)

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • HPLC system with UV detector

    • Volumetric flasks and appropriate glassware

Step-by-Step Experimental Procedure

Step 1: Preparation of Saturated Solutions

  • Tare a 2 mL glass vial.

  • Add approximately 20-30 mg of Ethyl 2-(2-oxooxazolidin-3-yl)acetate to the vial and record the exact weight.

  • Add 1.0 mL of the selected organic solvent to the vial. This creates a slurry with excess solid, which is essential for ensuring saturation.

  • Securely cap the vial.

  • Repeat for each solvent to be tested, preparing each sample in triplicate for statistical validity.

Step 2: Equilibration

  • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

  • Agitate the samples at a constant speed (e.g., 250 rpm) for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is fully reached, especially for compounds that dissolve slowly.

    • Causality Note: Constant agitation and temperature are critical. Agitation maximizes the surface area for dissolution, while constant temperature is necessary because solubility is a temperature-dependent property.[7][9]

Step 3: Sample Preparation for Analysis

  • After the equilibration period, remove the vials and allow them to stand for 30 minutes for the excess solid to sediment.

  • Carefully draw the supernatant (the clear liquid above the solid) into a 1 mL syringe.

  • Attach a 0.22 µm syringe filter to the syringe.

    • Causality Note: Filtration is a mandatory step to remove all undissolved micro-particulates. Failure to do so will lead to erroneously high and inconsistent solubility measurements.

  • Dispense the first 0.2 mL of the filtrate to waste to saturate the filter material and avoid adsorption effects.

  • Filter the remaining solution into a clean, labeled HPLC vial.

Step 4: Quantitative Analysis by HPLC

  • Calibration: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range. Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Dilution: Accurately dilute the filtered sample from Step 3 with the HPLC mobile phase to bring its concentration within the range of the calibration curve. A 1:100 or 1:1000 dilution is often a good starting point.

  • Analysis: Inject the diluted samples onto the HPLC system.

    • Justification for HPLC: High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis due to its high sensitivity, specificity, and reproducibility for quantifying non-volatile organic compounds.[10][11]

Hypothetical HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Step 5: Calculation

  • Determine the concentration of the diluted sample from the calibration curve using its measured peak area.

  • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    • Solubility (mg/mL) = Concentration from Curve (mg/mL) x Dilution Factor

Part 3: Data Presentation and Interpretation

All quantitative data should be organized systematically to facilitate analysis and comparison.

Solubility Data Summary Table
SolventSolvent ClassPolarity Index (P')¹Dielectric Constant (ε)¹Measured Solubility (mg/mL) ± SD (n=3)
HexaneNon-Polar0.11.88Experimental Data
TolueneNon-Polar2.42.38Experimental Data
DichloromethanePolar Aprotic3.19.08Experimental Data
Ethyl AcetatePolar Aprotic4.46.02Experimental Data
AcetonePolar Aprotic5.120.7Experimental Data
AcetonitrilePolar Aprotic5.837.5Experimental Data
EthanolPolar Protic4.324.5Experimental Data
MethanolPolar Protic5.132.7Experimental Data
¹Values for polarity index and dielectric constant are readily available in chemical reference literature.
Interpreting the Results

The completed table will provide a clear quantitative profile of the compound's solubility. Researchers should analyze this data in the context of the theoretical principles discussed in Part 1.

  • Correlation with Polarity: Plot the measured solubility against the solvent polarity index or dielectric constant. A strong correlation would validate the "like dissolves like" principle for this molecule.

  • Impact of Hydrogen Bonding: Compare the solubility in polar aprotic solvents (e.g., acetone) versus polar protic solvents (e.g., ethanol) with similar polarity indices. Higher solubility in aprotic solvents would confirm the dominant role of the compound's hydrogen bond acceptor sites.

  • Implications for Practice:

    • High solubility in solvents like ethyl acetate or acetone suggests they are excellent candidates for purification via crystallization or for use in chromatographic separations.[8]

    • Moderate solubility in ethanol or other pharmaceutically acceptable solvents indicates potential pathways for liquid formulations.

    • Low solubility in non-polar solvents like hexane confirms its polar nature and suggests hexane could be used as an anti-solvent in crystallization processes.

Part 4: Conclusion

This guide has established a comprehensive framework for understanding and determining the solubility of Ethyl 2-(2-oxooxazolidin-3-yl)acetate. By integrating theoretical molecular structure analysis with a robust, step-by-step experimental protocol, researchers can confidently generate the critical data needed to advance their projects. A thorough solubility profile is indispensable for informed decision-making in process development, formulation, and the overall progression of a chemical entity through the drug development pipeline. The methodologies described herein are designed to be self-validating and provide a reliable foundation for subsequent scientific investigation.

References

  • ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]

  • Drug Development and Delivery. (n.d.). WHITEPAPER - Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion & Polyvinyl Alcohol. Retrieved from [Link]

  • Teachy.ai. (n.d.). Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • PubMed. (1999, August 27). Determination of the impurity profile of ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2- oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, citrate, a highly active platelet aggregation inhibitor, by liquid chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]

  • T. S. C. S. J. U. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Ethyl Acetate Solvent Properties. Retrieved from [Link]

Sources

Exploratory

Executive Summary: The Evolution of the Oxazolidinone Scaffold

Topic: Architecting Efficacy: A Technical Guide to N-Substituted Oxazolidinone Ester Derivatives Content Type: Technical Whitepaper Audience: Drug Discovery Chemists, Pharmacologists, and Infectious Disease Researchers T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Architecting Efficacy: A Technical Guide to N-Substituted Oxazolidinone Ester Derivatives Content Type: Technical Whitepaper Audience: Drug Discovery Chemists, Pharmacologists, and Infectious Disease Researchers

The oxazolidinone class, anchored by the clinical success of Linezolid and Tedizolid , represents a critical line of defense against multidrug-resistant (MDR) Gram-positive pathogens, including MRSA and VRE. While the core pharmacophore—the N-aryl-2-oxazolidinone ring—is well-established, recent medicinal chemistry efforts have pivoted toward ester-functionalized derivatives .

These derivatives are not merely structural novelties; they address specific liabilities of first-generation analogues:

  • Solubility & Bioavailability: Ester prodrugs (e.g., phosphate esters) significantly enhance aqueous solubility for IV formulations.

  • Lipophilicity Modulation: Carboxylate ester side chains at the C-5 position or on the N-aryl substituent allow for precise tuning of LogP, influencing membrane permeability and tissue distribution.

  • Target Binding: Specific ester functionalities can exploit auxiliary binding pockets within the 50S ribosomal subunit, potentially overcoming cfr methyltransferase-mediated resistance.

This guide dissects the synthesis, mechanism, and structure-activity relationships (SAR) of these derivatives, providing a blueprint for next-generation antibiotic development.

Module 1: Synthetic Architecture

The construction of N-substituted oxazolidinone esters generally follows two convergent pathways: the modification of the C-5 side chain on a pre-formed oxazolidinone core, or the de novo cyclization of functionalized precursors.

Core Synthetic Protocol: The Carbamate Cyclization Route

Rationale: This method avoids the use of phosgene, utilizing safer carbamate intermediates to close the oxazolidinone ring while retaining stereochemical integrity at the crucial C-5 position.

Protocol 1.1: Enantioselective Synthesis of C-5 Ester Derivatives

  • Starting Material: Begin with (S)-epichlorohydrin or a chiral amino alcohol (e.g., N-Boc-3-amino-1,2-propanediol).

  • N-Arylation: React the chiral precursor with a 3-fluoro-4-morpholinyl-nitrobenzene derivative via nucleophilic aromatic substitution (

    
    ).
    
    • Conditions:

      
      , DMSO, 
      
      
      
      , 4-6 hours.
  • Ring Closure: Treat the intermediate with Carbonyl Diimidazole (CDI) or diethyl carbonate.

    • Critical Step: Maintain temperature

      
       initially to prevent racemization of the chiral center.
      
  • Esterification: For C-5 hydroxymethyl intermediates, acylate with the desired carboxylic acid anhydride or acid chloride.

    • Reagents:

      
      , Pyridine/DMAP, 
      
      
      
      ,
      
      
      .
Visualization: Synthetic Workflow

SynthesisWorkflow Start Chiral Precursor ((S)-Epichlorohydrin) Inter1 Intermediate: Amino Alcohol Start->Inter1 Ring Opening Reagent1 N-Aryl Nucleophile (Fluoro-nitrobenzene) Reagent1->Inter1 S_NAr Coupling Cyclization Cyclization (CDI / Carbonate) Inter1->Cyclization Core Oxazolidinone Core (C-5 OH) Cyclization->Core Ring Closure Esterification Esterification (R-COCl / DMAP) Core->Esterification Final N-Substituted Oxazolidinone Ester Esterification->Final Functionalization

Figure 1: Convergent synthetic pathway for generating C-5 ester-functionalized oxazolidinones, highlighting the retention of chirality.

Module 2: Mechanism of Action (MOA)

Unlike aminoglycosides or tetracyclines, oxazolidinones possess a unique MOA that minimizes cross-resistance with other classes.

  • Target: The 23S rRNA of the 50S ribosomal subunit.[1][2]

  • Binding Site: The Peptidyl Transferase Center (PTC), specifically the A-site pocket.

  • Inhibition Mode: They do not block peptidyl transferase activity directly but rather prevent the formation of the initiation complex. They sterically hinder the binding of aminoacyl-tRNA.

  • Role of the Ester:

    • Prodrugs: Ester hydrolysis (e.g., by plasma esterases) releases the active hydroxyl or amine moiety in vivo.

    • Active Esters: Certain stable esters (e.g., isoxazole esters) interact with the ribose-phosphate backbone of A2451 and G2505 residues, stabilizing the drug-ribosome complex.

Visualization: Ribosomal Interference Pathway

MOA Drug Oxazolidinone Ester (Ligand) Binding Binding at PTC (A-Site Competition) Drug->Binding High Affinity Ribosome 50S Ribosomal Subunit (23S rRNA) Ribosome->Binding Complex 70S Initiation Complex Blocked Binding->Complex Steric Hindrance Translation Protein Translation Complex->Translation Inhibits Death Bacteriostasis / Death Complex->Death Downstream Effect

Figure 2: Mechanism of Action illustrating the blockade of the 70S initiation complex at the 50S subunit Peptidyl Transferase Center.

Module 3: Structure-Activity Relationships (SAR) & Profiling

The efficacy of ester derivatives hinges on the balance between the N-aryl ring (Region A) and the C-5 side chain (Region B).

SAR Rules for Ester Derivatives
  • Region A (N-Aryl): A 3-fluoro-4-morpholinylphenyl group is the "gold standard" (Linezolid-like). Substitution of the morpholine with a piperazine ring containing an ester side chain (e.g., N-glycinyl esters) often increases potency against resistant strains.

  • Region B (C-5 Side Chain):

    • The (S)-configuration is mandatory for activity.

    • Acetamide vs. Ester: Replacing the acetamide (

      
      ) with ester bioisosteres (e.g., isoxazolyl esters) can maintain binding while altering metabolic stability.
      
    • Prodrugs: Phosphate esters at the C-5 hydroxyl (if present) act as solubility handles (e.g., Tedizolid phosphate).

Comparative Biological Data

The following table summarizes the impact of ester functionalization on Minimum Inhibitory Concentrations (MIC) against key pathogens, based on aggregated literature trends for N-substituted glycinyl and isoxazolyl ester derivatives.

Compound ClassR-Group (Side Chain)MIC (S. aureus) [µg/mL]MIC (MRSA) [µg/mL]MIC (VRE) [µg/mL]Notes
Linezolid (Ref) Acetamide1.0 - 4.01.0 - 4.01.0 - 4.0Standard of care.
Ester Analog A 5-Methyl sulfonyl ester0.25 - 0.50.5 - 1.01.0Enhanced lipophilicity.
Ester Analog B N-Aroyl glycinyl ester0.06 - 0.250.125 - 0.50.25 - 0.5Superior potency vs. MRSA.
Ester Analog C 3,5-Dinitrobenzoyl< 0.060.06 - 0.1250.125High potency, potential toxicity.

Note: Data represents generalized trends from N-substituted glycinyl and isoxazolyl oxazolidinone studies [1][5].

References

  • Synthesis and antibacterial activities of N-substituted-glycinyl 1H-1,2,3-triazolyl oxazolidinones. Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Mechanism of action of the oxazolidinone antibacterial agents. Source: Expert Opinion on Investigational Drugs URL:[Link]

  • Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Source: Journal of Medicinal Chemistry URL:[Link]

  • Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Source: Molecules (MDPI) URL:[Link]

  • Structure-Antibacterial Activity Relationships of N-Substituted-(d-/l-Alaninyl) 1H-1,2,3-Triazolylmethyl Oxazolidinones. Source: Scientia Pharmaceutica (MDPI) URL:[Link][3]

Sources

Foundational

Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate vs Linezolid scaffold structure

Executive Summary This technical guide deconstructs the structural and functional divergence between a basic oxazolidinone building block—Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate (hereafter referred to as Compound A )—...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide deconstructs the structural and functional divergence between a basic oxazolidinone building block—Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate (hereafter referred to as Compound A )—and the clinically vital antibiotic Linezolid (Zyvox®).

While both molecules share the core 2-oxazolidinone heterocycle, they represent opposite ends of the pharmacophore spectrum. Compound A serves as a "structural null"—a synthetic precursor devoid of antimicrobial potency. Linezolid represents the "optimized pharmacophore," where specific stereochemical and substituent modifications confer high-affinity binding to the bacterial 50S ribosomal subunit. This guide analyzes the Structure-Activity Relationship (SAR), synthetic methodologies, and mechanistic causality that transforms the inert scaffold into a life-saving drug.

Structural Deconstruction & Pharmacophore Analysis

To understand the efficacy of Linezolid, one must first analyze the deficiencies of the simple scaffold.

Comparative Physicochemical Profile
FeatureCompound A (The Scaffold)Linezolid (The Drug)
IUPAC Name Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate(S)-N-[[3-(3-Fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide
Formula C₇H₁₁NO₄C₁₆H₂₀FN₃O₄
MW 173.17 g/mol 337.35 g/mol
Core Ring 2-Oxazolidinone (Unsubstituted C5)2-Oxazolidinone ((S)-C5 substituted)
N-Substituent Ethyl acetate (Alkyl, flexible)3-Fluoro-4-morpholinophenyl (Aryl, rigid)
C5-Substituent Hydrogen (None)Acetamidomethyl (H-bond donor)
Chirality Achiral(S)-Enantiomer (Critical for activity)
Antibacterial Activity Inactive (MIC > 64 µg/mL)Active (MIC 1–4 µg/mL vs. MRSA)
The "Missing" Pharmacophores

The transition from Compound A to Linezolid illustrates three critical SAR rules for oxazolidinones:

  • The N-Aryl Requirement: The alkyl group in Compound A cannot engage in

    
    -stacking interactions within the ribosomal binding pocket. Linezolid's 3-fluoro-4-morpholinophenyl  group is essential. The fluorine atom interacts with specific nucleotides (U2504), and the morpholine ring extends into a solvent-exposed region, improving solubility and pharmacokinetic profile.
    
  • The C5-Side Chain: Compound A lacks substitution at C5. Linezolid possesses a (S)-acetamidomethyl group. This group acts as a hydrogen bond donor to the phosphate backbone of A2451 in the 23S rRNA.

  • Stereochemistry: The (S)-configuration of Linezolid aligns the C5 side chain perfectly with the ribosomal cleft. The (R)-enantiomer is significantly less active, proving that the spatial arrangement is non-negotiable.

Structural Evolution Diagram

StructuralEvolution cluster_0 Ribosomal Interaction Gap Scaffold Compound A (Inert Scaffold) - Simple N-alkyl group - No C5 substitution - Achiral Step1 SAR Modification 1: N-Arylation (Adds hydrophobic/pi-stacking) Scaffold->Step1 Lack of Binding Step2 SAR Modification 2: C5-Functionalization (Adds H-bond donor) Step1->Step2 Optimization Linezolid Linezolid (Active Drug) - N-Aryl (F-Morpholine) - (S)-C5-Acetamidomethyl - High Affinity Binding Step2->Linezolid Final Drug Gap Compound A cannot bind G2505 or A2451 due to steric/electronic mismatch

Figure 1: The evolutionary gap between the simple ethyl ester scaffold and the functionalized Linezolid molecule.

Synthetic Divergence

The synthesis of these two molecules highlights the difference between "commodity chemical synthesis" and "stereoselective pharmaceutical synthesis."

Synthesis of Compound A (The Scaffold)

This is a standard N-alkylation protocol, often used to create intermediates for other chemical industries.

  • Mechanism: Nucleophilic substitution (

    
    ).
    
  • Reagents: 2-Oxazolidinone, Ethyl bromoacetate, Sodium Hydride (NaH).

  • Protocol:

    • Suspend NaH (1.1 eq) in dry THF at 0°C.

    • Add 2-oxazolidinone (1.0 eq) portion-wise. Evolution of

      
       gas confirms deprotonation.
      
    • Stir for 30 min to generate the oxazolidinone anion.

    • Add ethyl bromoacetate (1.1 eq) dropwise.

    • Warm to room temperature and stir for 4 hours.

    • Workup: Quench with saturated

      
      , extract with EtOAc, and concentrate.
      
    • Result: Racemic/Achiral ester.

Synthesis of Linezolid (The Drug)

To manufacture Linezolid, we must install the chiral center at C5.[] The "Brickner Method" (convergent synthesis) is the industry standard for high enantiomeric excess (


).
  • Mechanism: Lithiated carbamate cyclization with a chiral epoxide.

  • Reagents: N-Carbobenzyloxy-3-fluoro-4-morpholinylaniline, (S)-Glycidyl butyrate, Lithium tert-butoxide (LiOtBu).

  • Protocol (Convergent Route):

    • Carbamate Formation: React 3-fluoro-4-morpholinylaniline with benzyl chloroformate (Cbz-Cl) to form the N-aryl carbamate.

    • Lithiation: Dissolve the carbamate in THF/DMF. Cool to -78°C (or 0°C depending on base strength). Add LiOtBu (Lithium tert-butoxide).[2][3]

      • Why LiOtBu? It is a strong, non-nucleophilic base that generates the lithiated species without attacking the carbamate carbonyl.

    • Cyclization: Add (S)-Glycidyl butyrate. The lithiated nitrogen attacks the epoxide (or the ester, followed by epoxide opening), leading to ring closure with inversion of configuration (or retention depending on the specific leaving group mechanics of the glycidyl donor).

    • Side Chain Installation: The resulting intermediate (hydroxymethyl) is converted to the mesylate, then displaced by azide (

      
      ), reduced to amine, and acetylated to form the final acetamide.
      
Synthetic Workflow Diagram

Synthesis cluster_A Compound A Synthesis (Non-Stereoselective) cluster_B Linezolid Synthesis (Stereoselective) Ox 2-Oxazolidinone Base NaH / THF Ox->Base ProdA Compound A (Achiral Ester) Base->ProdA Alk Ethyl Bromoacetate Alk->ProdA Aniline 3-F-4-Morpholinyl Aniline Cbz Cbz-Cl Aniline->Cbz Carbamate N-Aryl Carbamate Cbz->Carbamate RingClose Cyclization Step Carbamate->RingClose Chiral (S)-Glycidyl Butyrate (Chiral Pool) Chiral->RingClose LiBase LiOtBu (Base) LiBase->RingClose Func Functionalization (MsCl -> NaN3 -> Ac2O) RingClose->Func Linezolid Linezolid (S-Enantiomer) Func->Linezolid

Figure 2: Contrast between the linear alkylation of Compound A and the convergent, stereoselective synthesis of Linezolid.

Mechanism of Action: Why Structure Matters

The biological divergence is absolute. Compound A is biologically inert in this context, while Linezolid is a potent protein synthesis inhibitor.

The Target: 23S rRNA

Linezolid binds to the Peptidyl Transferase Center (PTC) of the 50S ribosomal subunit.[4][5] It does not inhibit elongation (like macrolides) but rather the initiation complex formation .

The Binding Mode (The "Lock and Key")
  • The Pocket: The binding site is a deep cleft surrounded by universally conserved nucleotides G2061, A2451, G2505, and U2585.[4]

  • Linezolid Interaction:

    • The Fluorine: Interacts with U2504.

    • The Morpholine: Extends towards the interface, interacting with G2505.

    • The Acetamide (Critical): The amide NH acts as a hydrogen bond donor to the phosphate oxygen of A2451 .

    • The Oxazolidinone Ring: Stacks against the base of A2451.

Why Compound A Fails: Compound A lacks the acetamide tail. Without the H-bond to A2451, the residence time in the pocket is negligible. Furthermore, the N-ethyl group provides insufficient hydrophobic bulk to anchor the molecule against the nucleotide bases.

Ribosomal Interaction Pathway

MOA Drug Linezolid Ribosome 50S Ribosomal Subunit (Peptidyl Transferase Center) Drug->Ribosome Enters Cleft Target1 Nucleotide A2451 (Key Anchor) Drug->Target1 H-Bond (Acetamide NH) Target2 Nucleotide U2504 Drug->Target2 Van der Waals (F-Ring) Ribosome->Target1 Ribosome->Target2 Effect Inhibition of 70S Initiation Complex Target1->Effect Steric Blockade Result Bacteriostasis Effect->Result

Figure 3: Mechanism of Action showing the critical H-bond anchor at A2451, which is impossible for Compound A.

Experimental Validation Protocol

To empirically verify the claims above, the following Minimum Inhibitory Concentration (MIC) assay protocol is recommended. This setup validates the inactivity of the scaffold (Compound A) versus the drug (Linezolid).

Protocol: Comparative Broth Microdilution Assay

Objective: Determine the MIC of Compound A and Linezolid against Staphylococcus aureus (ATCC 29213).

Materials:

  • Muller-Hinton Broth (cation-adjusted).

  • 96-well microtiter plates.

  • Test Compounds: Linezolid (Control), Compound A (Test).

  • Bacterial Inoculum:

    
     CFU/mL.
    

Step-by-Step Methodology:

  • Stock Preparation: Dissolve Linezolid and Compound A in 100% DMSO to a concentration of 1600 µg/mL.

  • Dilution: Perform serial 2-fold dilutions in Muller-Hinton Broth to achieve a range of 64 µg/mL down to 0.125 µg/mL. Ensure final DMSO concentration is <1%.

  • Inoculation: Add 50 µL of adjusted bacterial suspension to each well containing 50 µL of drug solution.

  • Incubation: Incubate plates at 35°C for 16–20 hours in ambient air.

  • Readout:

    • Linezolid: Expect clear wells (no growth) between 1–4 µg/mL.

    • Compound A: Expect turbidity (growth) in all wells, indicating MIC > 64 µg/mL.

Interpretation: This confirms that the oxazolidinone ring alone (Compound A) is insufficient for antibacterial activity; the specific peripheral functionalization of Linezolid is required.

References

  • RCSB PDB. (2015). Linezolid Bound to 50S Ribosomal Subunit. PDB ID: 4WFA.[5] Retrieved from [Link]

  • National Institutes of Health (NIH). (2008). Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome.[4][6] Antimicrobial Agents and Chemotherapy.[][4][5][7][8][9][10] Retrieved from [Link]

  • PubChem. (2023). Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate Compound Summary. CID 12434467 (Analogue Reference).[11] Retrieved from [Link]

  • Organic Process Research & Development. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials. American Chemical Society.[12] Retrieved from [Link]

Sources

Exploratory

The 3-Substituted 2-Oxazolidinone Scaffold in Medicinal Chemistry: From Antibacterials to Anticoagulants

The following technical guide details the medicinal chemistry, pharmacology, and synthetic utility of 3-substituted 2-oxazolidinones. Executive Technical Summary The 3-substituted 2-oxazolidinone moiety represents a "pri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, pharmacology, and synthetic utility of 3-substituted 2-oxazolidinones.

Executive Technical Summary

The 3-substituted 2-oxazolidinone moiety represents a "privileged scaffold" in modern medicinal chemistry. While most widely recognized as the core pharmacophore of the oxazolidinone antibacterial class (e.g., Linezolid, Tedizolid), its utility extends significantly into anticoagulation (Rivaroxaban) and CNS modulation (Befloxatone).

For the medicinal chemist, this scaffold offers a unique balance of rigidity, hydrogen-bonding capability, and metabolic stability. Its success relies heavily on the (S)-configuration at the C5 position , which is critical for target engagement in bacterial ribosomes, whereas the N3-aryl substitution pattern dictates pharmacokinetic properties and spectrum of activity.

Mechanism of Action: Molecular Target Engagement

The versatility of the oxazolidinone ring allows it to function as a spacer and a pharmacophore in distinct biological contexts.

Antibacterial Mechanism (Protein Synthesis Inhibition)

Unlike macrolides or tetracyclines, oxazolidinones inhibit bacterial protein synthesis at the initiation phase .

  • Target: The 23S rRNA of the 50S ribosomal subunit (specifically the peptidyl transferase center).

  • Action: The drug binds to the A-site pocket, preventing the binding of fMet-tRNA and blocking the formation of the functional 70S initiation complex.

  • Selectivity: High selectivity for prokaryotic ribosomes over eukaryotic cytosolic ribosomes, though mitochondrial ribosomes (which resemble prokaryotic ones) can be affected, leading to toxicity.

Anticoagulant Mechanism (Factor Xa Inhibition)

In Rivaroxaban , the oxazolidinone ring acts primarily as a rigid linker that orients the chlorothiophene and morpholinone groups into the S1 and S4 pockets of Factor Xa, preventing the conversion of prothrombin to thrombin.

Visualization: Bacterial Translation Inhibition

The following diagram illustrates the unique interference point of oxazolidinones in the bacterial translation cycle.

MoA_Oxazolidinone Subunits 30S + 50S Subunits Complex_Formation Initiation Complex Assembly (mRNA + fMet-tRNA + Factors) Subunits->Complex_Formation Functional_70S Functional 70S Ribosome Complex_Formation->Functional_70S Normal Path Oxazolidinone Oxazolidinone (Binds 23S rRNA of 50S) Oxazolidinone->Complex_Formation BLOCKS Elongation Peptide Elongation Functional_70S->Elongation

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7] Oxazolidinones intercept the assembly of the 70S initiation complex, distinct from elongation inhibitors.

Structure-Activity Relationship (SAR) Analysis

The SAR of antibacterial oxazolidinones is tightly defined. The molecule is generally divided into three zones: the A-Ring (Proximal) , the B-Ring (Core) , and the C-Terminus (Distal) .

The Core (Zone B)
  • Ring Structure: The 2-oxazolidinone ring is non-negotiable for this class of antibiotics. Bioisosteres (e.g., isoxazolines) have been explored but often suffer from metabolic liabilities.

  • Chirality: The (S)-configuration at C5 is essential.[2] The (R)-enantiomers are generally inactive as antibacterials.

The N-Aryl Group (Zone A)
  • Substitution: A para-substituted phenyl ring is standard.

  • Fluorination: A fluorine atom at the 3-position (meta to the oxazolidinone nitrogen) significantly improves antibacterial potency (e.g., Linezolid). Adding a second fluorine (as in some experimental derivatives) can further enhance potency but may impact solubility.

  • Extension: Extending this region with heterocyclic rings (e.g., the pyridine in Tedizolid) improves binding affinity and helps overcome resistance mechanisms like the cfr methyltransferase.

The C5 Side Chain (Zone C)
  • Linezolid: Features an acetamidomethyl group. This is critical for hydrogen bonding within the ribosome.

  • Modifications: Replacing the acetamide with a hydroxyl group (as in the prodrug moiety of Tedizolid phosphate) or a triazole can alter solubility and bioavailability.

  • Toxicity Link: The nature of this side chain correlates with MAO inhibition.[8] Large, bulky groups here often increase MAO selectivity or reduce it, depending on the specific fit into the MAO active site.

Comparative Data Table
FeatureLinezolid (First-in-Class)Tedizolid (Second-Gen)Rivaroxaban (Non-Antibiotic)
Core Scaffold N-Aryl 2-OxazolidinoneN-Aryl 2-OxazolidinoneN-Aryl 2-Oxazolidinone
C5 Configuration (S)(S)(S)
N-Aryl Substituent 3-fluoro-4-morpholinylphenyl3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl4-(3-oxomorpholin-4-yl)phenyl
C5 Side Chain AcetamidomethylHydroxymethyl (active form)Chlorothiophene-amide linker
Primary Target Bacterial 23S rRNABacterial 23S rRNAHuman Factor Xa
Key Advantage Oral Bioavailability (100%)Potency vs. Linezolid-resistant strainsOral Anticoagulant (Direct Xa inhibitor)

Synthetic Methodologies

Constructing the chiral oxazolidinone core is the critical step. Two primary strategies are employed: Chiral Pool Synthesis (using amino acids or sugar derivatives) and Asymmetric Catalysis .

Retrosynthetic Workflow

The most robust medicinal chemistry route often involves the coupling of an aryl amine (or isocyanate) with a chiral epoxide (or glycidyl derivative).

Synthesis_Workflow Start Starting Material: 3,4-Difluoronitrobenzene Amine Intermediate: Substituted Aniline Start->Amine Nucleophilic Subst. + Reduction Carbamate Cbz-Protected Aniline Amine->Carbamate Cbz-Cl, Base Lithiation Lithiation (LiOtBu) Carbamate->Lithiation Cyclization Cyclization (Oxazolidinone Formation) Lithiation->Cyclization Convergent Step Glycidyl Chiral Reagent: (R)-Glycidyl Butyrate Glycidyl->Lithiation Functionalization C5 Sidechain Functionalization Cyclization->Functionalization Mesylation -> Azide -> Reduction Product Final Drug (e.g., Linezolid) Functionalization->Product

Figure 2: Convergent Synthesis Strategy. This route ensures the retention of chirality from the glycidyl butyrate starting material.

Detailed Experimental Protocol: Synthesis of Linezolid Core

Objective: Synthesis of (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide via the (R)-Epichlorohydrin route. This protocol is chosen for its high enantiomeric excess and scalability.

Reagents:

  • 3-Fluoro-4-morpholinylaniline (1.0 eq)

  • (R)-Epichlorohydrin (1.2 eq)

  • Potassium tert-butoxide (t-BuOK) or Lithium tert-butoxide (LiOtBu)

  • Tetrahydrofuran (THF), dry

  • Sodium Azide (NaN3)

  • Acetic Anhydride (Ac2O)

Step-by-Step Methodology:

  • Carbamate Formation:

    • Dissolve 3-fluoro-4-morpholinylaniline in dry THF at 0°C.

    • Add benzyl chloroformate (Cbz-Cl) and NaHCO3. Stir for 2 hours.

    • Checkpoint: Monitor TLC for disappearance of aniline. Isolate the Cbz-protected intermediate.

  • Chiral Cyclization (The Critical Step):

    • Dissolve the Cbz-intermediate in dry THF and cool to -78°C.

    • Add LiOtBu (2.5 eq) dropwise to deprotonate the carbamate.

    • Add (R)-glycidyl butyrate (or (R)-epichlorohydrin) slowly.

    • Allow the reaction to warm to room temperature overnight. The lithium alkoxide attacks the epoxide/ester, facilitating cyclization to the 5-(hydroxymethyl)-2-oxazolidinone.

    • Validation: Verify the (S)-configuration of the C5-hydroxymethyl intermediate via chiral HPLC.

  • Side Chain Installation:

    • Mesylation: Treat the hydroxymethyl intermediate with methanesulfonyl chloride (MsCl) and triethylamine (TEA) in DCM to generate the mesylate.

    • Azidation: React the mesylate with NaN3 in DMF at 70°C to yield the azide. Safety Note: Use a blast shield; organic azides are potentially explosive.

    • Reduction & Acetylation: Hydrogenate the azide (H2, Pd/C) in the presence of acetic anhydride (or acetyl chloride) to directly yield Linezolid.

  • Purification:

    • Recrystallize from ethyl acetate/hexane to achieve >99% purity.

Challenges and Future Directions

Toxicity Management

The primary limitation of long-term oxazolidinone therapy is toxicity, specifically:

  • Myelosuppression: Caused by the inhibition of mitochondrial protein synthesis. Mitochondria originated from bacteria, and their ribosomes (55S) are structurally similar enough to the bacterial target (70S) to be affected by the drug.

  • MAO Inhibition: The structural similarity of the oxazolidinone ring to Toloxatone (an antidepressant) leads to weak reversible inhibition of Monoamine Oxidase A and B.[9] This necessitates dietary restrictions (tyramine) during therapy.

    • Medicinal Chemistry Solution: Newer generations like Tedizolid have higher potency, allowing for lower dosing, which increases the therapeutic window and reduces mitochondrial toxicity.

Overcoming Resistance

Resistance mechanisms such as the cfr gene (which methylates the 23S rRNA target) render Linezolid ineffective.

  • Strategy:Biaryl oxazolidinones (e.g., Radezolid, Tedizolid) possess additional binding interactions (via the C-ring extension) that allow them to bind effectively even when the primary binding site is methylated.

References

  • Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry. Link

  • Moellering, R. C. (2003). Linezolid: The First Oxazolidinone Antimicrobial.[10][11][12][13] Annals of Internal Medicine. Link

  • Perzborn, E., et al. (2011). The Discovery and Development of Rivaroxaban, an Oral, Direct Factor Xa Inhibitor.[14] Nature Reviews Drug Discovery. Link

  • Shaw, K. J., & Barbachyn, M. R. (2011). The Oxazolidinones: Past, Present, and Future. Annals of the New York Academy of Sciences. Link

  • Curet, O., et al. (1996). Befloxatone, a new reversible and selective monoamine oxidase-A inhibitor.[15][16] Journal of Pharmacology and Experimental Therapeutics. Link

  • Tong, S., et al. (2018). Recent Advances in the Medicinal Chemistry of Oxazolidinones. Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Hydrolysis of Ethyl (2-oxo-1,3-oxazolidin-3-yl)acetate

Topic: Synthesis of (2-oxo-1,3-oxazolidin-3-yl)acetic acid from ethyl ester Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Abstract This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of (2-oxo-1,3-oxazolidin-3-yl)acetic acid from ethyl ester Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Abstract

This guide details the robust synthesis of (2-oxo-1,3-oxazolidin-3-yl)acetic acid (CAS: 75125-23-4) via the chemoselective hydrolysis of its ethyl ester precursor.[1] The 2-oxazolidinone pharmacophore—central to antibiotics like Linezolid and various monoamine oxidase inhibitors—contains a cyclic carbamate moiety susceptible to ring-opening under harsh conditions.[1] This protocol prioritizes a high-yield Acidic Hydrolysis method that preserves the heterocyclic ring, while also providing a Mild Basic Hydrolysis alternative for acid-sensitive substrates.[1]

Introduction & Strategic Analysis

The Chemoselectivity Challenge

The target transformation involves the hydrolysis of an exocyclic ester to a carboxylic acid in the presence of an endocyclic carbamate (the oxazolidinone ring).[2]

  • Ester: Susceptible to both acid and base hydrolysis.

  • Cyclic Carbamate (Oxazolidinone): Generally stable to acid but prone to nucleophilic attack by hydroxide ions (OH⁻) at elevated temperatures or high pH, leading to irreversible ring-opening (decarboxylation to amino-alcohols).[1]

Strategic Choice:

  • Primary Route (Acidic): We utilize concentrated hydrochloric acid (HCl).[2] The oxazolidinone ring exhibits excellent stability in acidic media due to the low nucleophilicity of water and the protonation dynamics that disfavor ring cleavage compared to ester hydrolysis.[1][2]

  • Secondary Route (Mild Basic): Lithium hydroxide (LiOH) at controlled temperatures (

    
    ) is employed only when acidic conditions are contraindicated by other functional groups.[2]
    

Experimental Protocols

Protocol A: Acid-Mediated Hydrolysis (Recommended)

Rationale: This method offers the highest chemoselectivity, simplest workup, and yields >89% consistently.[1][2]

Materials
  • Precursor: Ethyl (2-oxo-1,3-oxazolidin-3-yl)acetate (1.0 equiv)[1]

  • Reagent: Hydrochloric acid (37%, Conc.)[2]

  • Solvent: Water (reaction matrix), Acetone (workup)[1][2]

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    )[2]
    
Step-by-Step Methodology
  • Setup: Charge a round-bottom flask with Ethyl (2-oxo-1,3-oxazolidin-3-yl)acetate (

    
    , 
    
    
    
    ).
  • Acid Addition: Add concentrated HCl (

    
    ) directly to the neat ester.
    
    • Note: No co-solvent is usually required as the protonated ester solubilizes rapidly.[2]

  • Reaction: Stir the mixture vigorously at Room Temperature (

    
    )  for 12--16 hours  (Overnight).
    
    • Monitoring: Check via TLC (MeOH/DCM 1:10) or LC-MS.[1][3][4][5] The ester spot (

      
      ) should disappear, replaced by the more polar acid (
      
      
      
      ).[2]
  • Concentration: Remove volatiles (water/HCl) under reduced pressure (Rotary evaporator) at

    
    .
    
    • Critical Step: Ensure complete removal of acid to prevent degradation during storage.

  • Extraction/Purification:

    • Redissolve the crude residue in Acetone (

      
      ). The product is soluble; inorganic salts (if any) are not.[2]
      
    • Dry the acetone solution over anhydrous

      
       for 15 minutes.
      
    • Filter off the drying agent.[2]

  • Isolation: Concentrate the filtrate in vacuo to afford the target acid as a white/off-white solid.[1]

Typical Yield: 85--90% Purity: >95% (by NMR)[2]

Protocol B: Mild Basic Hydrolysis (Alternative)

Rationale: Use only if the substrate contains acid-labile groups (e.g., acetals, silyl ethers).[1][2]

Materials
  • Reagent: Lithium Hydroxide monohydrate (

    
    , 1.2 equiv)[2]
    
  • Solvent: THF/Water (3:1 v/v)[2]

  • Quench: 1M HCl or Amberlyst-15 resin[1]

Step-by-Step Methodology
  • Dissolution: Dissolve the ester in THF/Water (3:1) and cool to

    
      (Ice bath).
    
  • Base Addition: Add LiOH (1.2 equiv) dropwise.

  • Reaction: Stir at

    
     for 2--4 hours. Do not heat. 
    
    • Risk Control: Monitor strictly.[1] Prolonged exposure to base opens the ring.

  • Workup:

    • Acidify carefully to pH 3-4 using 1M HCl or by stirring with acidic resin.[1]

    • Extract with Ethyl Acetate (

      
      ).[2]
      
    • Dry (

      
      ) and concentrate.[2]
      

Analytical Validation

Analytical MethodExpected Signal / ObservationInterpretation

NMR
(

or

)

ppm (Broad s, 1H)
Disappearance of Ethyl quartet/triplet; appearance of COOH.

NMR
(Ring)

ppm (Multiplets)
Intact oxazolidinone ring protons (should integrate 2:2).[1][2]
LC-MS (ESI)

Confirming molecular weight of acid (MW 145.11).
IR Spectroscopy Broad band

O-H stretch of carboxylic acid.[1]
IR Spectroscopy Two Carbonyl peaks

(Carbamate) and

(Acid).[1][2]
Troubleshooting Guide
  • Issue: Ring Opening observed (MS shows

    
     or NMR shows loss of ring pattern).
    
    • Cause: Basic hydrolysis temperature too high or pH > 12.[2]

    • Solution: Switch to Protocol A (Acidic).[2]

  • Issue: Incomplete conversion.

    • Cause: Poor solubility in aqueous acid.[2]

    • Solution: Add minimal 1,4-Dioxane as co-solvent in Protocol A.

Workflow Visualization

The following diagram illustrates the decision logic and process flow for the synthesis.

G Start Start: Ethyl (2-oxo-1,3- oxazolidin-3-yl)acetate Decision Check Substrate Sensitivity Start->Decision AcidPath Protocol A: Acidic Hydrolysis (Conc. HCl, RT, 16h) Decision->AcidPath Acid Stable (Preferred) BasePath Protocol B: Mild Basic Hydrolysis (LiOH, THF/H2O, 0°C) Decision->BasePath Acid Labile WorkupA Evaporate Volatiles Dissolve in Acetone Dry (Na2SO4) AcidPath->WorkupA Product Target: (2-oxo-1,3- oxazolidin-3-yl)acetic acid WorkupA->Product WorkupB Acidify to pH 3-4 Extract (EtOAc) BasePath->WorkupB WorkupB->Product Validation Validation: NMR: No Et peaks MS: m/z 146 Product->Validation

Caption: Workflow for chemoselective ester hydrolysis. Protocol A is preferred for stability; Protocol B is reserved for acid-sensitive substrates.[1]

References

  • ChemicalBook. (2-OXO-1,3-OXAZOLIDIN-3-YL)ACETIC ACID Synthesis Protocol. Retrieved from . (Methodology for HCl hydrolysis).[2]

  • Sigma-Aldrich. Product Specification: (2-Oxo-1,3-oxazolidin-3-yl)acetic acid.[1][6] Retrieved from . (Physical properties and CAS verification).

  • Fife, T. H. (1967).[2][7] Oxazolidine Hydrolysis.[1][5][7][8] The Participation of Solvent and Buffer in Ring Opening. Journal of the American Chemical Society.[1] (Mechanistic insight into ring stability).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329775521. Retrieved from .[2]

Sources

Application

Application Note: Synthesis of Oxazolidinone Acetamides via Ethyl Ester Aminolysis

This Application Note is designed for process chemists and drug development scientists focusing on the sustainable synthesis of oxazolidinone antibiotics, specifically Linezolid and its derivatives. It details the aminol...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and drug development scientists focusing on the sustainable synthesis of oxazolidinone antibiotics, specifically Linezolid and its derivatives. It details the aminolysis of ethyl acetate to install the critical acetamide pharmacophore, replacing traditional, hazardous acetylation methods.

Executive Summary

The installation of the acetamide moiety at the C5-position of the oxazolidinone ring is a critical step in the synthesis of Linezolid (Zyvox®) and related antibacterial agents. Traditional protocols utilize acetic anhydride (


) or acetyl chloride (

), which generate acidic by-products and require rigorous pH control.

This guide details a Green Chemistry approach: Ethyl Ester Aminolysis . By utilizing ethyl acetate (EtOAc) as both the solvent and the acylating agent, this protocol eliminates corrosive reagents, simplifies workup to a filtration step, and significantly reduces the Process Mass Intensity (PMI).

Key Advantages:

  • Atom Economy: Ethanol is the only by-product.

  • Process Safety: Avoids highly exothermic reactions associated with acid chlorides.

  • Purification: Product often crystallizes directly from the reaction matrix.

Methodological Principles

Reaction Mechanism: Nucleophilic Acyl Substitution

The transformation relies on the nucleophilic attack of the primary amine (the oxazolidinone intermediate) on the carbonyl carbon of ethyl acetate. Unlike acid chlorides, ethyl acetate is a weak electrophile. Therefore, the reaction kinetics are driven by:

  • Thermal Energy: Reflux conditions increase the collision frequency and energy.

  • Stoichiometric Excess: Using EtOAc as the solvent pushes the equilibrium forward (Le Chatelier’s principle).

  • Base Catalysis: A tertiary amine (e.g., Triethylamine) acts as a proton shuttle, stabilizing the transition state and preventing ammonium salt formation that would deactivate the nucleophile.

Critical Process Parameters (CPPs)
ParameterOptimal RangeScientific Rationale
Temperature

(Reflux)
Required to overcome the activation energy barrier of the stable ester bond.
Concentration

EtOAc
High dilution favors solvation but reduces rate; 10-15 vol balances rate vs. throughput.
Catalyst (TEA)

Ensures the amine remains unprotonated; excess base is easily removed during drying.
Water Content

Water competes as a nucleophile (hydrolysis), generating acetic acid and lowering yield.

Visualizing the Mechanism

The following diagram illustrates the nucleophilic acyl substitution pathway, highlighting the transition state and the expulsion of ethanol.

ReactionMechanism Amine Primary Amine (Nucleophile) TS Tetrahedral Intermediate Amine->TS Nucleophilic Attack (+ Heat/TEA) EtOAc Ethyl Acetate (Electrophile/Solvent) EtOAc->TS Ethanol Ethanol (Leaving Group) TS->Ethanol Product Oxazolidinone Acetamide TS->Product Collapse & Elimination

Figure 1: Mechanistic pathway of ethyl ester aminolysis. The amine attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and the target acetamide.

Standard Operating Procedure (SOP)

Target Molecule: Linezolid (Example) Starting Material:


-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (Amine Intermediate).
Materials & Equipment
  • Reactor: Glass-lined reactor or round-bottom flask with reflux condenser.

  • Reagents:

    • Amine Intermediate (Assay

      
      ).[1][2]
      
    • Ethyl Acetate (HPLC Grade, Water

      
      ).
      
    • Triethylamine (TEA) (Reagent Grade).

  • Analysis: HPLC (C18 column, Acetonitrile/Buffer gradient).

Step-by-Step Protocol
Step 1: Reaction Setup
  • Charge the Amine Intermediate (

    
    , e.g., 
    
    
    
    ) into the reactor.
  • Add Ethyl Acetate (

    
    , 
    
    
    
    ). Agitate to create a slurry.
  • Add Triethylamine (

    
    , approx. 
    
    
    
    ).
    • Note: The mixture may remain a slurry at room temperature.

Step 2: Aminolysis (Reflux)
  • Heat the reaction mixture to reflux (

    
    ).
    
  • Maintain reflux for 12--16 hours .

    • In-Process Control (IPC): Monitor consumption of Amine Intermediate via HPLC. Target

      
       remaining starting material.
      
    • Observation: The slurry typically dissolves into a clear solution at reflux as the product forms, then may reprecipitate upon cooling.

Step 3: Workup & Crystallization
  • Cool the mixture slowly to

    
     over 2 hours.
    
    • Critical: Rapid cooling can trap impurities.

  • Further cool to

    
     and hold for 1 hour to maximize yield.
    
  • Filter the crystalline solid.

  • Wash the wet cake with chilled Ethyl Acetate (

    
    , 
    
    
    
    ) to remove residual TEA and impurities.
Step 4: Drying
  • Dry the solid in a vacuum oven at

    
     until constant weight.
    
    • Expected Yield:

      
      .
      
    • Purity:

      
       (HPLC).
      

Process Logic & Optimization

The following flowchart outlines the decision-making process during the synthesis, ensuring quality control at every stage.

ProcessWorkflow Start Start: Amine Intermediate Reagents Add EtOAc (10 vol) + TEA (1.2 eq) Start->Reagents Reflux Reflux @ 78°C (12-16h) Reagents->Reflux IPC IPC: HPLC Check Amine < 1%? Reflux->IPC Continue Continue Reflux IPC->Continue No Cool Cool to 0-5°C (Crystallization) IPC->Cool Yes Continue->Reflux Filter Filtration & Wash (Cold EtOAc) Cool->Filter Dry Vacuum Dry @ 50°C Filter->Dry Final Final Product (Linezolid) Dry->Final

Figure 2: Operational workflow for the synthesis of Linezolid via ethyl acetate aminolysis.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Slow Reaction Rate Low temperature or loss of solvent.Ensure vigorous reflux; check condenser efficiency. Add 0.1 eq of DMAP (catalyst) if permissible.
Low Yield Product solubility in EtOAc is too high.Concentrate the reaction mass by 50% before cooling. Add Heptane as an anti-solvent.
Impurity: Bis-Linezolid Over-reaction or dimer formation.Strictly control the stoichiometry of any added co-solvents; ensure pure starting amine.
Coloration Oxidation of amine.Perform reaction under Nitrogen (

) atmosphere.

References

  • Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry.

  • Pfizer Inc. (2013). The Development of a Convergent Green Synthesis of Linezolid. Scalable Green Chemistry.

  • Pearlman, B. A., et al. (2002). Process for the preparation of oxazolidinones. US Patent 6,444,813.

  • Madrazo, et al. (2011). Process for the preparation of Linezolid. WO Patent 2011/077310.

Sources

Method

Accelerating Discovery: Microwave-Assisted Synthesis of N-Substituted Oxazolidinones

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The oxazolidinone ring system is a privileged scaffold in medicinal chemistry, most notably recognized in the linezolid class o...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazolidinone ring system is a privileged scaffold in medicinal chemistry, most notably recognized in the linezolid class of antibiotics. Traditional methods for synthesizing these vital heterocycles often involve long reaction times, high temperatures, and laborious purification. This application note provides a detailed guide to the use of microwave-assisted organic synthesis (MAOS) to overcome these limitations. We will explore the fundamental principles of microwave heating, present detailed, field-proven protocols for the synthesis of N-substituted oxazolidinones from common starting materials, and offer expert insights into reaction optimization and troubleshooting.

Introduction: The Significance of Oxazolidinones and the Need for Speed

Oxazolidinones are a critical class of heterocyclic compounds, renowned for their role as potent antibacterial agents that inhibit protein synthesis in bacteria at an early stage[1]. The development of drugs like linezolid, radezolid, and eperezolid underscores the therapeutic importance of this scaffold[2]. The synthetic challenge, however, lies in developing rapid, efficient, and scalable methods to generate diverse libraries of these molecules for drug discovery programs.

Conventional heating methods for oxazolidinone synthesis can be slow and inefficient. Microwave-assisted synthesis offers a transformative solution. By utilizing dielectric heating, microwave reactors can rapidly and uniformly heat the reaction mixture, leading to several key advantages:

  • Drastically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes[3][4].

  • Improved Reaction Yields: Targeted heating often minimizes byproduct formation, leading to higher yields of the desired product[5].

  • Enhanced Product Purity: The reduction in side reactions simplifies purification, saving valuable time and resources[3].

  • Increased Efficiency and Sustainability: The combination of shorter reaction times, higher yields, and often solvent-free conditions aligns with the principles of green chemistry[4].

This guide will provide the practical knowledge necessary to implement this powerful technology in your laboratory.

The Science of Microwave Synthesis: Beyond a Kitchen Oven

It is critical to understand that laboratory microwave reactors are highly sophisticated instruments that bear no resemblance to domestic ovens. They provide precise control over temperature and pressure, ensuring safety and reproducibility. The heating effect is based on two primary mechanisms: dipolar polarization and ionic conduction[6][7].

  • Dipolar Polarization: Polar molecules (like many organic solvents) possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align with the field. This rapid, continuous reorientation creates significant molecular friction, which generates heat[6].

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from a salt or catalyst), they will move back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with other molecules, which dissipates energy as heat[7].

This "in-core" volumetric heating is fundamentally different from conventional heating, which relies on conduction from the vessel walls inward. Microwave heating results in a rapid and uniform temperature increase throughout the reaction medium, eliminating localized overheating at the vessel surface and often leading to different and cleaner reaction outcomes[6].

Key Synthetic Pathways via Microwave Irradiation

Two highly effective and common pathways for the microwave-assisted synthesis of N-substituted oxazolidinones are the cyclization of amino alcohols and the [3+2] cycloaddition of epoxides and isocyanates.

Pathway A: From β-Amino Alcohols and Carbonyl Sources

This is a classical and reliable method where a β-amino alcohol is cyclized with a carbonyl source, such as diethyl carbonate. The reaction is typically base-catalyzed. Microwave irradiation dramatically accelerates this condensation reaction[5][8].

Pathway B: From Epoxides and Isocyanates

This atom-economic [3+2] cycloaddition is a powerful method for constructing the oxazolidinone ring. The reaction involves the coupling of an epoxide with an isocyanate, often facilitated by a catalyst to promote the epoxide ring-opening[9]. Recent advances have shown that organocatalysts, such as electrostatically enhanced phenols, are highly effective under microwave conditions, even in the absence of a solvent ("neat" conditions)[2][10][11].

Experimental Protocols and Data

Safety First: Always use a dedicated laboratory microwave reactor designed for chemical synthesis. Never use a domestic microwave oven. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and thermal gloves for handling hot vessels. Conduct all reactions in a well-ventilated fume hood.[3]

Protocol 1: Synthesis of (S)-4-Benzyl-1,3-oxazolidin-2-one from (S)-Phenylalaninol

This protocol is adapted from microwave-assisted methods for preparing chiral auxiliaries[5][12][8].

Reagents & Materials:

  • (S)-Phenylalaninol (1.0 eq.)

  • Diethyl carbonate (2.1 eq.)

  • Potassium carbonate (K₂CO₃) (0.15 eq.)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Microwave reactor (e.g., CEM Discover)

Step-by-Step Procedure:

  • To a 10 mL microwave reaction vessel, add (S)-phenylalaninol (e.g., 1.00 g, 6.61 mmol).

  • Add potassium carbonate (0.14 g, 0.99 mmol).

  • Add diethyl carbonate (1.75 g, 1.7 mL, 14.0 mmol).

  • Place a magnetic stir bar in the vessel and securely seal the cap.

  • Place the vessel inside the microwave reactor cavity.

  • Irradiate the mixture with the following parameters:

    • Temperature: 130 °C (use a temperature ramp of 2-3 minutes)

    • Power: 100 W (or dynamic power control to maintain temperature)

    • Hold Time: 15 minutes

    • Stirring: High

  • After irradiation, allow the vessel to cool to room temperature (below 50 °C) using the instrument's cooling system.

  • Once cooled, carefully open the vessel in a fume hood.

  • Partition the resulting mixture between dichloromethane (CH₂Cl₂) (20 mL) and water (20 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the pure oxazolidinone.

Protocol 2: Catalyst-Free Synthesis of 5-Aryl-2-Oxazolidinones from Aziridines and CO₂

Recent research has demonstrated catalyst-free methods for synthesizing oxazolidinones by coupling carbon dioxide with aziridines, which can be generated in situ[13]. While many of these are not microwave-specific, the principle of using CO₂ as a C1 source is a key green chemistry approach. Iron-based catalysts have also been employed for this transformation under mild pressure and conventional heating, a setup that can be adapted for microwave reactors equipped with pressure monitoring[14].

Comparative Data

The following table summarizes typical results for the microwave-assisted synthesis of various oxazolidinones, highlighting the efficiency of the technique.

Starting Amino AlcoholCarbonyl SourceBase/CatalystTemp (°C)Time (min)Yield (%)Reference
(S)-PhenylalaninolDiethyl CarbonateK₂CO₃1301595[12]
(S)-PhenylglycinolDiethyl CarbonateK₂CO₃1251592[12]
(S)-ValinolDiethyl CarbonateNaOMe1352090[12]
(1S,2R)-NorephedrineDiethyl CarbonateNaOMe1352088[12]

Visualization of a Standard Workflow

The general process for microwave-assisted synthesis is streamlined and efficient.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification reagents 1. Add Reactants, Catalyst & Solvent to Vessel seal 2. Add Stir Bar & Seal Vessel reagents->seal irradiate 3. Irradiate in Microwave Reactor seal->irradiate cool 4. Cool Vessel to Room Temperature irradiate->cool extract 5. Extraction & Drying cool->extract purify 6. Column Chromatography extract->purify product 7. Pure Product purify->product

Caption: General experimental workflow for microwave-assisted synthesis.

Troubleshooting & Optimization

Even with a robust protocol, challenges can arise. A systematic approach is key to resolving issues.

Problem 1: Low or No Product Yield

  • Incorrect Temperature: The 120°C to 150°C range is often crucial for the cyclization of amino alcohols[3]. Verify the temperature with the instrument's sensor and ensure it reaches the setpoint.

  • Inappropriate Solvent: While some reactions run neat, others require a polar solvent that absorbs microwave energy efficiently (e.g., DMSO, ethanol)[3]. Non-polar solvents like hexane or toluene are poor microwave absorbers and may result in low yields[3].

  • Suboptimal Catalyst/Base: Ensure the correct catalyst and loading are used. For the amino alcohol pathway, bases like sodium methoxide or potassium carbonate are effective[3]. For the epoxide pathway, the choice of catalyst is critical[10].

  • Microwave Power and Ramp Time: A rapid ramp to a high temperature can sometimes promote side reactions. Experiment with a slower temperature ramp or a lower power setting to find the optimal conditions[3].

Problem 2: Significant Byproduct Formation

  • Isocyanate Cyclotrimerization: In the synthesis from epoxides and isocyanates, a common side reaction is the formation of isocyanurates, especially with electron-deficient isocyanates[3]. This can be minimized by carefully controlling the temperature and reaction time.

  • Over-Irradiation: Microwave synthesis is rapid. Exposing the reaction to irradiation for too long can cause product decomposition. Monitor the reaction's progress via TLC or LC-MS at various time points to determine the optimal endpoint.

G start Low Yield? q_temp Temperature Correct? start->q_temp Yes a_temp Adjust Temp (120-150°C) start->a_temp No q_solvent Solvent Choice Optimal? q_temp->q_solvent Yes q_temp->a_temp No q_reagents Reagents/Catalyst Stoichiometry OK? q_solvent->q_reagents Yes a_solvent Use Polar Solvent (e.g., DMSO, EtOH) q_solvent->a_solvent No q_time Reaction Time Optimized? q_reagents->q_time Yes a_reagents Verify Stoichiometry & Catalyst Activity q_reagents->a_reagents No a_time Run Time Course Study (TLC) q_time->a_time No end_node Yield Improved q_time->end_node Yes a_temp->q_temp a_solvent->q_solvent a_reagents->q_reagents a_time->q_time

Caption: Troubleshooting logic for low yield in microwave-assisted synthesis.

References

  • Rostami, A., Ebrahimi, A., Sakhaee, N., Golmohammadi, F., & Al-Harrasi, A. (2022). Microwave-Assisted Electrostatically Enhanced Phenol-Catalyzed Synthesis of Oxazolidinones. The Journal of Organic Chemistry, 87(1), 40-55. Available from: [Link]

  • ACS Publications. (2021). Microwave-Assisted Electrostatically Enhanced Phenol-Catalyzed Synthesis of Oxazolidinones. Retrieved from: [Link]

  • Rostami, A., Ebrahimi, A., Sakhaee, N., Golmohammadi, F., & Al-Harrasi, A. (2022). Microwave-Assisted Electrostatically Enhanced Phenol-Catalyzed Synthesis of Oxazolidinones. PubMed. Available from: [Link]

  • Bouchareb, R., et al. (2024). Microwave-Assisted Condensation of Two Potential Antibacterial Pharmacophores (Sulfonamide and Oxazolidinone). MDPI. Available from: [Link]

  • Morales-Nava, R., Fernández-Zertuche, M., & Ordóñez, M. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8803-8814. Available from: [Link]

  • Morales-Nava, R., Fernández-Zertuche, M., & Ordóñez, M. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI. Available from: [Link]

  • Mphahlele, M. J., et al. (2023). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistrySelect. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oxazolidinones. Retrieved from: [Link]

  • Morales-Nava, R., Fernández-Zertuche, M., & Ordóñez, M. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. ResearchGate. Available from: [Link]

  • Mphahlele, M. J., et al. (2023). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ResearchGate. Available from: [Link]

  • Al-Abdullah, E. S., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(3), 559. Available from: [Link]

  • Toda, Y., et al. (2017). Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides. Organic Chemistry Portal. Available from: [Link]

  • Hancock, F. E., & Jones, A. C. (1959). Preparation of Substituted 2-Oxazolidones from 1,2-Epoxides and Isocyanates. The Journal of Organic Chemistry, 24(11), 1647-1650. Available from: [Link]

  • ResearchGate. (n.d.). Exploiting microwave-assisted neat procedures: Synthesis of N-aryl and N-alkylnitrones and their cycloaddition en route for isoxazolidines. Retrieved from: [Link]

  • Pescitelli, G., et al. (2020). Bypassing the Inertness of Aziridine/CO2 Systems to Access 5-Aryl-2-Oxazolidinones: Catalyst-Free Synthesis. ChemRxiv. Available from: [Link]

  • Sağırlı, A., et al. (2022). Microwave-Assisted Synthesis and Odour Characteristics of Some New Isoxazolidines. Beilstein Archives. Available from: [Link]

  • Dash, B. P. (2016). Microwave Assisted Drug Synthesis (MADS): A Green Technology in Medicinal Chemistry. Journal of Developing Drugs, 5(1). Available from: [Link]

  • Lee, J., et al. (2023). Fe(II)-Iminopyridine Catalyst for the Regioselective Synthesis of Oxazolidinones Using Carbon Dioxide. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Synthesis of 1,3-Thiazolidin-4-ones and 2-Aryl-1,3-oxathiolan-5-ones. Retrieved from: [Link]

  • Gnanaoli, K., et al. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. [PDF Document]. Retrieved from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Hydrolysis of Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate

Welcome to the technical support center for the hydrolysis of ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis of ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you optimize your reaction yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the hydrolysis of ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate to produce 2-(2-oxo-1,3-oxazolidin-3-yl)acetic acid.

Question 1: My reaction yield is significantly lower than the expected >85%. What are the likely causes and how can I improve it?

Answer:

Low yield in this hydrolysis can stem from several factors, ranging from incomplete reaction to product degradation. Here’s a systematic approach to diagnosing and solving the issue:

  • Incomplete Reaction: The hydrolysis of the ethyl ester is not instantaneous. Ensure you are allowing sufficient reaction time. We recommend monitoring the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible (see Experimental Protocols for a detailed TLC procedure). If the reaction has stalled, consider the quality of your reagents. For acid catalysis, ensure you are using concentrated acid. For base-catalyzed hydrolysis, ensure your base is not old or has absorbed atmospheric CO2, which would reduce its effective concentration.

  • Product Degradation (Oxazolidinone Ring Opening): The 2-oxazolidinone ring, while generally stable, can be susceptible to cleavage under harsh conditions.

    • Acidic Conditions: Prolonged exposure to strong acid at elevated temperatures can lead to the hydrolysis of the cyclic carbamate, opening the oxazolidinone ring.[1] If you suspect this is occurring, try conducting the reaction at room temperature for a longer period (e.g., overnight) instead of heating.[2]

    • Basic Conditions: While generally more stable under basic conditions, extended reaction times with a strong base at high temperatures could also lead to ring opening. It is crucial to use the recommended stoichiometric amount of base and to avoid excessive heating.

  • Work-up Issues: The carboxylic acid product has some water solubility. During the extraction phase, ensure you are using an appropriate organic solvent (ethyl acetate is a good choice) and perform multiple extractions (at least 3x) to maximize the recovery of your product from the aqueous layer. Acidifying the aqueous layer to a pH of 1-2 before extraction is critical to ensure the product is in its neutral, more organic-soluble form.

Question 2: My TLC analysis shows both starting material and product, even after an extended reaction time. How can I drive the reaction to completion?

Answer:

An incomplete reaction is a common issue and often points to an equilibrium state or insufficient activation energy.

  • For Acid-Catalyzed Hydrolysis: This reaction is reversible.[3] To push the equilibrium towards the products, a large excess of water is used. The protocol with concentrated HCl inherently uses water as the solvent.[2] If the reaction is still not reaching completion, a gentle increase in temperature (e.g., to 40-50°C) can be beneficial, but monitor for potential degradation.

  • For Base-Catalyzed Hydrolysis (Saponification): This reaction is essentially irreversible because the carboxylate salt formed is stable.[4] If you observe incomplete conversion, the most likely culprit is an insufficient amount of base. This could be due to inaccurate measurement or using a base that has degraded over time. We recommend titrating your base solution to confirm its concentration or using a freshly opened bottle of a solid base like lithium hydroxide (LiOH).

Question 3: After work-up, my final product is an oil or a sticky solid and is difficult to purify. What are the best practices for purification?

Answer:

The desired product, 2-(2-oxo-1,3-oxazolidin-3-yl)acetic acid, is a solid at room temperature.[5] If you are obtaining an oil or a sticky solid, it is likely contaminated with residual solvent, starting material, or byproducts.

  • Effective Drying: Ensure your organic extracts are thoroughly dried over an anhydrous salt like Na2SO4 or MgSO4 before concentrating. Water is a common impurity that can lead to an oily product. After concentration, drying the product under high vacuum can help remove residual solvents like ethyl acetate or acetone.

  • Purification Strategy:

    • Recrystallization: If you have a sufficient amount of crude product, recrystallization is an excellent method for purification. A solvent system of acetone/hexanes or ethyl acetate/hexanes would be a good starting point. Dissolve the crude product in a minimum amount of the more polar solvent (acetone or ethyl acetate) and then slowly add the non-polar solvent (hexanes) until you see persistent cloudiness. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Silica Gel Chromatography: If recrystallization is not feasible, flash chromatography can be employed. A solvent system with a mobile phase of ethyl acetate with a small percentage of acetic acid (e.g., 1%) is recommended. The acetic acid helps to prevent the streaking of the carboxylic acid product on the silica gel.[6]

Question 4: I am considering using a base for the hydrolysis instead of acid. What are the advantages and disadvantages?

Answer:

Using a base like LiOH or NaOH for hydrolysis (saponification) is a very common and effective alternative to acid catalysis.

  • Advantages of Basic Hydrolysis:

    • Irreversible Reaction: The reaction is essentially irreversible, which often leads to higher yields and cleaner conversions as it goes to completion.[4]

    • Milder Conditions: Saponification can often be carried out at room temperature or with gentle heating, which can prevent the degradation of sensitive functional groups. The oxazolidinone ring is generally more stable under basic conditions than acidic ones.[1]

  • Disadvantages of Basic Hydrolysis:

    • Work-up: The initial product is a carboxylate salt, which is water-soluble. You must perform an additional acidification step to protonate the carboxylate to the neutral carboxylic acid before it can be extracted into an organic solvent.

    • Potential for Side Reactions: If your substrate contains other base-sensitive functional groups, these could also react. However, for ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate, this is less of a concern.

Both methods are viable, and the choice may depend on the scale of your reaction, the equipment available, and your personal preference for the work-up procedure.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the acid-catalyzed hydrolysis of the ester?

A1: The acid-catalyzed hydrolysis of an ester is a reversible process. It begins with the protonation of the carbonyl oxygen of the ester by the acid catalyst. This makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer, ethanol is eliminated as a leaving group, and after deprotonation of the carbonyl oxygen, the carboxylic acid product is formed.

Q2: How can I best monitor the reaction by TLC?

A2: To monitor the reaction, spot a small amount of your reaction mixture on a silica gel TLC plate alongside a spot of your starting material (ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate). A good solvent system (mobile phase) would be a mixture of a non-polar and a polar solvent, such as 1:1 hexanes:ethyl acetate.[6] The product, being a carboxylic acid, is more polar than the starting ester and will therefore have a lower Rf value (it will travel a shorter distance up the plate). The reaction is complete when the spot corresponding to the starting material is no longer visible. You can visualize the spots using a UV lamp (if the compounds are UV active) or by staining, for example, with an iodine chamber or a potassium permanganate dip.[6]

Q3: Is the starting material, ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate, commercially available?

A3: Yes, this compound is available from several chemical suppliers. However, it can also be synthesized in the laboratory if required.

Q4: What are the safety precautions for this reaction?

A4: When using concentrated hydrochloric acid, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The same applies when working with bases like NaOH or LiOH and organic solvents.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is adapted from a known synthetic procedure.[2]

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate (1.0 eq) in concentrated hydrochloric acid (e.g., 10 mL per gram of ester).

  • Reaction: Stir the mixture at room temperature overnight.

  • Monitoring: Monitor the reaction progress by TLC (e.g., in 1:1 hexanes:ethyl acetate) until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the HCl and water.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or acetone.

    • Dry the organic solution over anhydrous sodium sulfate (Na2SO4).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(2-oxo-1,3-oxazolidin-3-yl)acetic acid.

  • Purification: Purify the crude product by recrystallization (e.g., from acetone/hexanes) if necessary.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

This protocol is based on general procedures for ester hydrolysis.[3]

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Reaction: Add lithium hydroxide (LiOH) (1.5 eq) to the solution and stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., in 1:1 hexanes:ethyl acetate) until the starting material is consumed.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and wash with a solvent like dichloromethane to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with cold 1M HCl.

    • Extract the product from the acidified aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts and dry over anhydrous sodium sulfate (Na2SO4).

    • Filter and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.

Data Summary

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Primary Reagent Concentrated HClLiOH or NaOH
Solvent Water (from conc. HCl)THF/Water
Temperature Room TemperatureRoom Temperature
Reaction Time Overnight2-4 hours
Key Advantage Simpler work-up (no pH adjustment)Irreversible, often higher conversion
Key Disadvantage Potential for ring degradationRequires acidification step during work-up

Visual Workflows

Hydrolysis Reaction Pathways

Hydrolysis_Pathways cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis Start Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate Acid_Intermediate Protonated Ester Start->Acid_Intermediate + H+ Base_Intermediate Tetrahedral Intermediate Start->Base_Intermediate + OH- Product_Acid 2-(2-oxo-1,3-oxazolidin-3-yl)acetic acid Acid_Intermediate->Product_Acid + H2O - EtOH, -H+ Product_Salt Carboxylate Salt Base_Intermediate->Product_Salt - EtOH Ethanol Ethanol Product_Salt->Product_Acid + H3O+ (Work-up)

Caption: Reaction pathways for acid and base-catalyzed hydrolysis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield? Check_TLC Check TLC for Starting Material Start->Check_TLC Yes Incomplete Reaction Incomplete? Check_TLC->Incomplete SM Present Degradation Possible Degradation? Check_TLC->Degradation SM Absent, Streaking/Other Spots Workup_Issue Review Work-up Procedure Check_TLC->Workup_Issue SM Absent, Clean Reaction Extend_Time Extend Reaction Time / Increase Temp. (Carefully) Incomplete->Extend_Time Yes Check_Reagents Check Reagent Quality/Stoichiometry Incomplete->Check_Reagents No Improvement Lower_Temp Use Milder Conditions (Lower Temp) Degradation->Lower_Temp Yes Improve_Extraction Acidify to pH 1-2, Increase Extractions Workup_Issue->Improve_Extraction Success Yield Improved Extend_Time->Success Check_Reagents->Success Lower_Temp->Success Improve_Extraction->Success

Sources

Optimization

Preventing ring opening during saponification of oxazolidinones

An essential procedure in asymmetric synthesis is the cleavage of the N-acyl group from an Evans' chiral auxiliary. While saponification is a common method, it presents a significant challenge: the potential for nucleoph...

Author: BenchChem Technical Support Team. Date: February 2026

An essential procedure in asymmetric synthesis is the cleavage of the N-acyl group from an Evans' chiral auxiliary. While saponification is a common method, it presents a significant challenge: the potential for nucleophilic attack on the endocyclic carbamate carbonyl, leading to the undesired opening of the oxazolidinone ring. This not only results in a loss of the valuable chiral auxiliary but also complicates the purification of the desired carboxylic acid product.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and preventing this unwanted side reaction. We will explore the underlying mechanisms, offer detailed troubleshooting advice in a direct question-and-answer format, and present validated protocols to ensure high-yield, selective cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of saponifying an N-acyl oxazolidinone?

The primary objective is the selective hydrolysis of the exocyclic N-acyl bond. This reaction is designed to release the newly synthesized chiral carboxylic acid from the oxazolidinone auxiliary, which can then be recovered and reused. The integrity of the oxazolidinone ring must be maintained throughout this process.

Q2: Why does the oxazolidinone ring sometimes open during saponification?

The N-acyl oxazolidinone structure contains two electrophilic carbonyl carbons: the desired target at the exocyclic amide and an undesired target at the endocyclic carbamate. A strong nucleophile, such as the hydroxide ion (OH⁻), can attack either position. Attack at the carbamate carbonyl leads to cleavage of the five-membered ring, forming a hydroxyamide byproduct.[1][2] This undesired pathway is a common competing side reaction.[1]

Q3: What is the standard, most reliable method for this cleavage?

The most widely adopted and reliable method for cleaving N-acyl oxazolidinones is the use of lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[1][3] The hydroperoxide anion (OOH⁻) is a softer nucleophile than the hydroxide ion and exhibits a higher selectivity for the more electrophilic amide carbonyl over the carbamate carbonyl.[3]

Q4: What are the specific roles of LiOH and H₂O₂ in the standard protocol?
  • Lithium Hydroxide (LiOH): Serves as the base to deprotonate hydrogen peroxide, generating the nucleophilic hydroperoxide anion (LiOOH). It also maintains the basic pH required for the reaction.[1]

  • Hydrogen Peroxide (H₂O₂): Acts as the precursor to the selective nucleophile. Critically, excess H₂O₂ also participates in the decomposition of the peracid intermediate that is formed after the initial nucleophilic attack, yielding the final carboxylate product and releasing molecular oxygen.[1][3][4]

Troubleshooting Guide: Preventing Ring Opening

Problem: I am observing a significant amount of a hydroxyamide byproduct in my reaction mixture.

This is the most common issue and directly indicates that the oxazolidinone ring is opening. It arises from the hydroxide ion outcompeting the hydroperoxide ion in the nucleophilic attack.[1][2]

Causality & Solution Workflow:

// Nodes A [label="High Hydroxyamide Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Cause: Non-selective attack by OH-", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Solution 1: Temperature Control", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Solution 2: Reagent Stoichiometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Solution 3: Order of Addition", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Action: Maintain reaction at 0°C", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; G [label="Action: Ensure sufficient excess of H2O2 vs. LiOH", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; H [label="Action: Add LiOH/H2O2 solution slowly to substrate", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges A -> B [label=" is caused by "]; B -> C [label=" Mitigate via "]; B -> D [label=" Mitigate via "]; B -> E [label=" Mitigate via "]; C -> F; D -> G; E -> H; } dot Troubleshooting Workflow for Byproduct Formation

  • Check Temperature: The reaction is highly exothermic and temperature-sensitive. Perform the reaction strictly at 0°C in an ice bath.[1][2] Elevated temperatures favor the less selective hydroxide attack.

  • Verify Reagent Stoichiometry: A sufficient excess of H₂O₂ is critical to ensure the concentration of the hydroperoxide anion is high enough to outcompete the hydroxide anion. Lowering the amount of H₂O₂ can lead to a significant loss in selectivity.[1] Review your calculations and ensure the correct equivalents are being used (see Protocol 1).

  • Control Addition Rate: Add the pre-mixed and cooled LiOH/H₂O₂ solution dropwise to the cooled solution of your substrate. A rapid, uncontrolled addition can create localized hot spots, promoting the ring-opening pathway.

Problem: The reaction is sluggish or does not go to completion.

Possible Causes & Solutions:

  • Insufficient Reagents: Ensure that a molar excess of both LiOH and H₂O₂ is used. Typically, 2-3 equivalents of LiOH and 4-8 equivalents of H₂O₂ are recommended.[2]

  • Phase Separation: Inadequate mixing in the biphasic THF/water system can slow the reaction. Ensure vigorous stirring throughout the process. Decreasing the reaction temperature too far below 0°C can also lead to phase separation or freezing of the aqueous layer.[1]

  • Steric Hindrance: For highly sterically hindered N-acyl groups, the standard LiOH/H₂O₂ conditions may be too mild. Consider an alternative cleavage method, such as reductive cleavage with LiBH₄.[2]

Problem: My reaction is vigorously bubbling. Is this a safety risk?

Yes, this is a critical safety concern. The bubbling is the evolution of oxygen gas.

Mechanism of Gas Evolution: The peracid intermediate formed during the reaction is unstable under the basic conditions. It is rapidly reduced by the excess hydrogen peroxide present, which leads to the release of a stoichiometric amount of O₂ gas.[1][3][4]

// Nodes sub [label="N-Acyl Oxazolidinone", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="+ LiOOH", shape=plaintext, fontcolor="#202124"]; intermediate [label="Peracid Intermediate", fillcolor="#FBBC05", fontcolor="#202124"];

desired_path [label="Desired Saponification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ring_opening [label="Undesired Ring Opening", fillcolor="#EA4335", fontcolor="#FFFFFF"];

product [label="Carboxylic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Hydroxyamide", fillcolor="#5F6368", fontcolor="#FFFFFF"];

h2o2 [label="+ H2O2 (excess)", shape=plaintext, fontcolor="#202124"]; o2 [label="O2 Gas Evolved\n(Safety Hazard)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];

lioh [label="+ LiOH", shape=plaintext, fontcolor="#202124"];

// Edges sub -> desired_path [label=" Preferential Attack\n(Soft Nucleophile)"]; desired_path -> intermediate; intermediate -> product [label=" Reduction "]; intermediate -> o2 [style=dashed]; product -> h2o2 [dir=none, style=invis];

sub -> ring_opening [label=" Competing Attack\n(Hard Nucleophile)"]; ring_opening -> byproduct;

// Invisible edges for alignment edge [style=invis]; desired_path -> ring_opening; product -> byproduct;

// Grouping sub -> reagent [style=solid, dir=none]; reagent -> desired_path [style=solid];

ring_opening -> lioh [style=solid, dir=none];

product -> h2o2 [style=solid, dir=none]; h2o2 -> o2 [style=solid, dir=none];

} dot Competing Pathways in Oxazolidinone Cleavage

Safety Protocols:

  • Never Seal the Vessel: The reaction must be performed in a vessel that is open to the atmosphere (e.g., connected to a nitrogen line with an oil bubbler outlet) to prevent pressure buildup.

  • Ensure Adequate Ventilation: Perform the reaction in a well-ventilated fume hood.

  • Controlled Addition: The rate of oxygen evolution is controlled by the rate of reagent addition.[5] If gas evolution is too rapid, slow or pause the addition of the LiOH/H₂O₂ solution.

  • Inert Atmosphere: For larger-scale reactions, maintaining an inert atmosphere by using a nitrogen sweep can help control the oxygen concentration in the headspace.[4][5]

Problem: The standard LiOH/H₂O₂ protocol is incompatible with my substrate. What are some alternatives?

If your substrate is sensitive to the oxidative or basic conditions of the standard protocol, several alternative methods can be employed.

Cleavage MethodReagentsProductAdvantages & Considerations
Reductive Cleavage LiBH₄, H₂OAlcoholHigh yields are often reported, and it is particularly effective for sterically hindered substrates.[2]
Transesterification NaOMe, MeOH or Ti(Oi-Pr)₄EsterMild conditions are useful for directly obtaining ester derivatives without isolating the carboxylic acid.[2]
Lewis Acid Catalysis Yb(OTf)₃Acid, Ester, or AmideEnables direct conversion to various products without loss of enantiopurity.[5]

Experimental Protocols

Protocol 1: Standard Hydrolytic Cleavage using LiOH/H₂O₂

This protocol is adapted from established literature procedures for the selective hydrolysis of N-acyl oxazolidinones.[1][2]

  • Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Cooling: Place the reaction flask in an ice bath and cool the solution to 0°C with vigorous stirring.

  • Reagent Preparation: In a separate flask, prepare a solution of lithium hydroxide monohydrate (2.5 equiv) in water. Cool this solution to 0°C in an ice bath. Carefully and slowly add 30% aqueous hydrogen peroxide (5.0 equiv) to the cooled LiOH solution.

  • Reagent Addition: Add the freshly prepared, cold LiOH/H₂O₂ solution dropwise to the cooled substrate solution over 20-30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the reaction is complete, quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃) until a test with peroxide strips indicates its absence.

  • Workup & Isolation:

    • Adjust the pH of the solution to ~10-11 with 1M NaOH to ensure the chiral auxiliary is in its free base form. Extract with an organic solvent (e.g., ethyl acetate, 3x) to recover the chiral auxiliary.

    • Acidify the remaining aqueous layer to pH ~2-3 with 1M HCl to protonate the carboxylic acid product.

    • Extract the acidic aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers containing the product, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid.

References

  • Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1378-1385. [Link]

  • Gras, E., et al. (2006). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. ResearchGate. [Link]

  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(2), 140-155. [Link]

  • Diaz, J. E. G., et al. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 19(6), 7427-7441. [Link]

  • Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ResearchGate. [Link]

  • Cohen, B. M., et al. (2020). Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. ResearchGate. [Link]

  • User question on ResearchGate. (2014). Can anyone help with resin hydrolysis of oxazolidine ring? ResearchGate. [Link]

  • Kumar, V., & Mahajan, M. P. (2009). Current Updates on Oxazolidinone and Its Significance. PMC. [Link]

  • Ates, C., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1786-1794. [Link]

  • Cohen, B. M., et al. (2020). Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. Organic Process Research & Development, 24(1), 56-64. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Time for Oxazolidinone Ester Hydrazinolysis

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you opt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the reaction time and overall success of oxazolidinone ester hydrazinolysis. Our focus is on providing practical, experience-driven insights grounded in established chemical principles.

Introduction

The hydrazinolysis of esters to form hydrazides is a fundamental transformation in organic synthesis, crucial for the preparation of various pharmaceuticals and bioactive molecules. When the substrate contains an oxazolidinone moiety, particularly the widely used Evans-type chiral auxiliaries, the reaction requires careful optimization to ensure selective cleavage of the ester while preserving the integrity of the oxazolidinone ring and the stereocenter.[1][2][3] This guide will walk you through common challenges and their solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My reaction is extremely slow or not proceeding to completion.

Potential Causes & Solutions:

This is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.

1. Insufficient Reactivity of Hydrazine:

  • Insight: The nucleophilicity of hydrazine is a key driver of the reaction rate.

  • Troubleshooting Steps:

    • Increase Hydrazine Equivalents: A higher concentration of hydrazine can accelerate the reaction.[4] Start with a modest excess (3-5 equivalents) and incrementally increase to 10 equivalents or more, monitoring for any side product formation.

    • Use Hydrazine Hydrate: Hydrazine hydrate is a common and effective reagent. Ensure it is of high purity and has been stored properly to prevent decomposition.

    • Consider Anhydrous Hydrazine: In some cases, the presence of water in hydrazine hydrate can slow down the reaction or lead to hydrolysis of the ester as a side reaction. Using anhydrous hydrazine in a dry solvent might be beneficial, though it is more hazardous and requires careful handling.

2. Suboptimal Reaction Temperature:

  • Insight: Like most chemical reactions, the rate of hydrazinolysis is temperature-dependent.

  • Troubleshooting Steps:

    • Gradual Temperature Increase: If the reaction is slow at room temperature, gradually increase the temperature to 40-60 °C. For less reactive esters, refluxing in a suitable solvent like ethanol or isopropanol may be necessary.[5]

    • Monitor for Degradation: Be cautious when heating, as higher temperatures can promote side reactions, including potential degradation of the oxazolidinone ring or racemization. Monitor the reaction closely by TLC or LC-MS.

3. Inappropriate Solvent Choice:

  • Insight: The solvent plays a crucial role in solvating the reactants and influencing the transition state energy.

  • Troubleshooting Steps:

    • Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are generally good choices as they can solvate both the hydrazine and the ester.[5]

    • Polar Aprotic Solvents: Solvents like THF or DMF can also be used, particularly if the starting material has limited solubility in alcohols.

    • Solvent Screening: If the reaction is still slow, a small-scale screen of different solvents is recommended.

4. Steric Hindrance:

  • Insight: The steric environment around the ester carbonyl group can significantly impact the rate of nucleophilic attack by hydrazine. The bulky oxazolidinone auxiliary can contribute to this hindrance.[1]

  • Troubleshooting Steps:

    • Prolonged Reaction Time: Sterically hindered esters will inherently react slower. Be prepared for longer reaction times (24-48 hours or more).

    • Higher Temperatures: Carefully increasing the temperature can help overcome the activation energy barrier imposed by steric hindrance.

Issue 2: I am observing significant side product formation, including what appears to be cleavage of the oxazolidinone ring.

Potential Causes & Solutions:

Protecting the integrity of the oxazolidinone ring is paramount. Its cleavage is a known possibility under certain hydrolytic conditions and should be a consideration during hydrazinolysis.[6][7]

1. Instability of the Oxazolidinone Ring:

  • Insight: The oxazolidinone ring is a cyclic carbamate and can be susceptible to nucleophilic attack, especially under harsh conditions (e.g., high temperatures, strong bases). Hydrazine is a potent nucleophile.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: This is the most critical parameter to adjust. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider running the reaction at 0 °C or even lower for extended periods.[8]

    • Control pH: Although not always straightforward with hydrazine, avoiding highly basic or acidic conditions can help preserve the oxazolidinone. The pH of a hydrazine hydrate solution is typically around 10-11.

    • Limit Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize over-reaction and degradation.

2. Reaction with the N-Acyl Imide Carbonyl:

  • Insight: The N-acyl group of the Evans auxiliary is an imide, which can also be susceptible to nucleophilic attack by hydrazine, although it is generally less reactive than an ester.

  • Troubleshooting Steps:

    • Milder Conditions: Use lower temperatures and a smaller excess of hydrazine to favor the more reactive ester functional group.

    • Lewis Acid Catalysis (with caution): While Lewis acids can activate the ester carbonyl, they may also activate the imide carbonyl. This approach should be used with extreme caution and thorough screening.

Data Summary Table for Troubleshooting:

IssueParameter to AdjustRecommended ChangeRationale
Slow Reaction Hydrazine EquivalentsIncrease (start with 3-5 eq., go up to 10+ eq.)Increases the concentration of the nucleophile, driving the reaction forward.[4]
TemperatureGradually increase (e.g., from RT to 40-60 °C or reflux)Provides more kinetic energy to overcome the activation barrier.[5]
SolventSwitch to a more suitable solvent (e.g., EtOH, THF)Better solvation of reactants can improve reaction rates.
Side Product Formation TemperatureDecrease (e.g., from RT to 0 °C or below)Minimizes competing side reactions and potential degradation of the oxazolidinone ring.[8]
Hydrazine EquivalentsUse a smaller excess (e.g., 2-3 eq.)Reduces the likelihood of attack on less reactive sites like the N-acyl imide or the oxazolidinone ring.
Reaction TimeMonitor closely and quench upon completionPrevents over-reaction and decomposition of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for oxazolidinone ester hydrazinolysis?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of hydrazine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the alcohol leaving group to form the desired hydrazide.

G cluster_0 Reaction Mechanism Reactants Oxazolidinone Ester + Hydrazine TS1 Tetrahedral Intermediate Reactants->TS1 Nucleophilic Attack Products Hydrazide + Alcohol TS1->Products Elimination of Leaving Group

Caption: General mechanism of oxazolidinone ester hydrazinolysis.

Q2: How does the structure of the oxazolidinone ester affect the reaction time?

A2: The electronic and steric properties of the ester and the oxazolidinone auxiliary play a significant role:

  • Electronic Effects: Electron-withdrawing groups near the ester will make the carbonyl carbon more electrophilic and generally increase the reaction rate.

  • Steric Hindrance: As mentioned in the troubleshooting guide, bulky groups on either the acyl portion of the ester or the alcohol portion will slow down the reaction due to steric hindrance, making it more difficult for the hydrazine to approach the carbonyl carbon.[1]

Q3: Can I use a catalyst to speed up the reaction?

A3: While some ester hydrazinolysis reactions can be catalyzed by acids or bases, this is generally not recommended when an oxazolidinone is present due to the risk of promoting side reactions, such as hydrolysis or cleavage of the auxiliary.[6][7] If you must explore catalysis, start with very mild Lewis acids and perform careful small-scale trials.

Q4: What is a standard experimental protocol to start with?

A4: A good starting point would be a protocol using mild conditions, which can then be optimized.

Step-by-Step General Protocol:

  • Dissolve the Substrate: Dissolve the oxazolidinone ester (1 equivalent) in a suitable solvent, such as ethanol (EtOH) or tetrahydrofuran (THF), to a concentration of approximately 0.1-0.5 M.

  • Add Hydrazine: To the stirred solution, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature.

  • Monitor the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

G cluster_0 Experimental Workflow A Dissolve Oxazolidinone Ester B Add Hydrazine Hydrate A->B C Monitor Reaction (TLC/LC-MS) B->C D Quench Reaction C->D Completion E Extract Product D->E F Purify Product E->F

Caption: A general experimental workflow for oxazolidinone ester hydrazinolysis.

Q5: How can I be sure that the stereochemical integrity of my chiral center is maintained?

A5: Racemization is a potential concern, especially if the reaction requires elevated temperatures or involves basic conditions that could lead to epimerization of a stereocenter alpha to a carbonyl group.

  • Mild Conditions: Use the mildest possible conditions (lowest temperature, shortest reaction time) to achieve the desired transformation.

  • Chiral Analysis: After the reaction, verify the enantiomeric or diastereomeric purity of your product using a suitable analytical technique, such as chiral HPLC or NMR with a chiral shift reagent.

References

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations. 2. The use of chiral oxazolidinones. Journal of the American Chemical Society, 103(10), 2876-2878. (This is a foundational paper on Evans auxiliaries, though it does not cover hydrazinolysis directly).
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Zheng, S., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3582-3591. [Link]

  • ResearchGate. (2014). Can anyone help with resin hydrolysis of oxazolidine ring?[Link]

  • de Souza, R. O., et al. (2014). Hydrazinolysis of fatty acid methyl esters 2a-c in methanol at 65 ºC. ResearchGate. [Link]

  • University of Amsterdam. (n.d.). Chapter 8. Research Explorer. [Link]

  • Semantic Scholar. (n.d.). Hydrazinolysis study of phthalimido- and phthalisoimido-penicillin amide derivatives. [Link]

  • RSC Publishing. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]

  • Chem-Station Int. Ed. (2014). Evans Aldol Reaction. [Link]

  • ResearchGate. (2025). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. [Link]

  • ResearchGate. (2025). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. [Link]

  • MDPI. (2023). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol...[Link]

Sources

Optimization

Minimizing transesterification side reactions in ethanol solvent

Technical Support Center: Solvent-Mediated Impurity Control Topic: Minimizing Transesterification Side Reactions in Ethanol Ticket ID: #ETH-TE-001 Status: Open Responder: Senior Application Scientist Introduction: The "S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent-Mediated Impurity Control Topic: Minimizing Transesterification Side Reactions in Ethanol Ticket ID: #ETH-TE-001 Status: Open Responder: Senior Application Scientist

Introduction: The "Silent" Impurity

Welcome to the Technical Support Center. You are likely here because you have detected an unexpected ethyl ester impurity (typically 0.1% – 5.0%) in your methyl ester active pharmaceutical ingredient (API) after processing in ethanol.

This is a classic process chemistry challenge. Ethanol is an excellent solvent for recrystallization due to its safety and solubility profile, but it is not inert . In the presence of even trace catalysts (acids or bases) and heat, ethanol acts as a nucleophile, driving a transesterification equilibrium that converts your desired methyl ester into an ethyl ester analog.

This guide provides the diagnostic logic, mitigation strategies, and analytical methods required to eliminate this side reaction.

Module 1: Diagnostic & Root Cause Analysis

Q: Why is my methyl ester converting to an ethyl ester?

A: You are fighting the Law of Mass Action. Transesterification is an equilibrium-driven process.[1][2] When you dissolve a methyl ester in a large excess of ethanol (the solvent), the equilibrium naturally shifts toward the ethyl ester if a pathway (catalyst) exists.

The Mechanism: The reaction does not occur spontaneously at a significant rate without a catalyst. The culprit is almost always:

  • Residual Acid: From a previous step (e.g.,

    
    , 
    
    
    
    , or even carboxylic acid starting materials).
  • Residual Base: Alkoxides or hydroxides which form ethoxide (

    
    ) in situ.
    
  • Thermal Energy: Heating to reflux (

    
    ) accelerates the kinetics exponentially.
    

Visualizing the Threat:

Transesterification_Mechanism Figure 1: Mechanism of Solvent-Mediated Transesterification Start Methyl Ester (API) TS Tetrahedral Intermediate Start->TS + EtOH Ethanol Ethanol (Solvent in Excess) Ethanol->TS Catalyst Catalyst (H+ or EtO-) Catalyst->TS Activates Carbonyl Product Ethyl Ester (Impurity) TS->Product Byproduct Methanol (Leaving Group) TS->Byproduct

Figure 1: The large excess of ethanol (solvent) drives the equilibrium to the right via a tetrahedral intermediate, catalyzed by trace acid or base.

Module 2: Mitigation Strategies (Process Optimization)

Q: Can I continue using ethanol if I adjust the pH?

A: Yes, but you must strictly control the "apparent pH." The reaction rate is directly proportional to the concentration of the catalyst.

Protocol: pH Neutralization for Ethanol Solvolysis Prevention Use this workflow before heating any methyl ester in ethanol.

  • Dissolution (Cold): Dissolve crude material in minimal ethanol at room temperature or below (

    
    ).
    
  • Apparent pH Check:

    • Note: Standard pH probes drift in organics. Use wetted broad-range pH paper.

    • Target: pH 6.0 – 7.0 .

  • Quenching:

    • If Acidic: Add dilute

      
       (aq) or Triethylamine (
      
      
      
      ). Caution: Strong bases like NaOH will cause hydrolysis (saponification).
    • If Basic: Add dilute acetic acid or

      
      .
      
  • Buffer (Optional): For highly sensitive compounds, add a phosphate buffer system (

    
    ) to lock the pH near neutral during reflux.
    
Q: How does temperature affect the impurity profile?

A: Transesterification follows Arrhenius kinetics. Reducing the temperature significantly lowers the rate constant (


).

Comparative Kinetics Table (Hypothetical Data for Methyl Benzoate):

Solvent ConditionTemperatureCatalyst StatusConversion to Ethyl Ester (1 hr)
Ethanol Reflux (

)
Unadjusted (Trace Acid)2.5% (Fail)
Ethanol

Unadjusted (Trace Acid)0.4% (Risk)
Ethanol Reflux (

)
Neutralized < 0.05% (Pass)
Isopropanol Reflux (

)
Unadjusted< 0.01% (Pass)

Module 3: Alternative Solvent Selection

Q: Ethanol is causing issues. What are my best alternatives?

A: If neutralization fails, you must switch solvents. You have three primary strategic options:

  • The "Invisible" Switch (Methanol):

    • Strategy: Recrystallize a methyl ester in Methanol .

    • Why: Transesterification still occurs, but Methyl Ester + MeOH

      
       Methyl Ester + MeOH. The reaction is degenerate (invisible).
      
  • The "Steric Shield" (Isopropanol / t-Amyl Alcohol):

    • Strategy: Use secondary or tertiary alcohols.

    • Why: The nucleophilic oxygen in Isopropanol (IPA) is sterically hindered. It attacks the carbonyl carbon much slower than ethanol (primary alcohol).

  • Non-Nucleophilic Solvents:

    • Strategy: Acetonitrile, Ethyl Acetate, or Toluene.

    • Note: Ensure these solvents provide the necessary solubility curve for recrystallization.

Decision Tree for Solvent Selection:

Solvent_Selection Figure 2: Strategic Solvent Selection Decision Tree Start Target Molecule is Methyl Ester Q1 Can you use Methanol? Start->Q1 Soln1 USE METHANOL (Degenerate Reaction) Q1->Soln1 Yes Q2 Is Ethanol Mandatory (e.g., solubility/tox)? Q1->Q2 No Soln2 USE ISOPROPANOL (IPA) (Steric Hindrance) Q2->Soln2 No Soln3 USE ETHANOL (Requires Mitigation) Q2->Soln3 Yes Mitigate 1. Neutralize pH 2. Limit Time at Reflux 3. Lower Temp Soln3->Mitigate

Figure 2: Logic flow for selecting solvents to minimize transesterification risks.

Module 4: Analytical Detection

Q: How do I detect low-level ethyl ester impurities?

A: Standard HPLC methods may not separate methyl and ethyl esters effectively due to their similar polarity. Gas Chromatography (GC) is the gold standard for this separation.

Recommended GC-FID Method Parameters:

ParameterSettingRationale
Column DB-624 or DB-Wax (30m x 0.32mm)Mid-polarity columns separate based on boiling point and polarity differences between Methyl/Ethyl groups.
Carrier Gas Helium (1.5 mL/min)Standard flow for resolution.
Oven Ramp

(hold 2 min)


to

Slow ramp allows separation of homologous esters.
Detector FID (

)
Universal detection for carbon-based compounds.
Mass Spec Confirmation Look for m/z 88 The McLafferty rearrangement ion characteristic of ethyl esters (vs. m/z 74 for methyl esters).[3]

References

  • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470.

    • Foundational text on the mechanism and catalysis of transesterific
  • March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

    • Authoritative source on acid/base catalyzed carbonyl substitution mechanisms.[1]

  • Stanton, M. (2021). Impurity Control in Pharmaceutical Process Development. Journal of Process Chemistry. Discusses the impact of solvent selection on API purity profiles.
  • Agilent Technologies. (2023). Analysis of Impurities in Pharmaceutical Products using GC/MS.

    • Source for GC method parameters regarding residual solvents and ester separ

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Comparative 13C NMR Spectral Assignment of Oxazolidinone Carbonyl Carbons

In the landscape of modern medicinal chemistry, the oxazolidinone scaffold stands as a cornerstone, particularly in the development of novel antibacterial agents. The accurate and unambiguous structural elucidation of th...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the oxazolidinone scaffold stands as a cornerstone, particularly in the development of novel antibacterial agents. The accurate and unambiguous structural elucidation of these heterocyclic systems is a non-negotiable prerequisite for advancing any drug discovery program. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy offers a direct window into the carbon framework of these molecules. However, the chemical environment of the carbonyl carbon within the oxazolidinone ring is exquisitely sensitive to substitution, making its definitive assignment a nuanced challenge.

This guide provides a comprehensive, in-depth comparison of experimental methodologies and spectral data for the assignment of the oxazolidinone carbonyl carbon. We will dissect the factors governing its chemical shift, present validated protocols for its unambiguous identification, and offer insights gleaned from extensive field experience to ensure the integrity of your structural assignments.

The Underlying Principle: Electronic Influence on Carbonyl Chemical Shift

The resonance of a 13C nucleus is dictated by its local electronic environment. A higher electron density around the nucleus induces a stronger shielding effect, resulting in an upfield shift (lower ppm value) in the NMR spectrum. Conversely, the proximity of electron-withdrawing groups deshields the nucleus, causing a downfield shift (higher ppm value). The oxazolidinone carbonyl carbon (C2) is uniquely positioned between two heteroatoms, nitrogen (N3) and oxygen (O1), and its chemical shift is therefore highly dependent on the nature of the substituent on the ring nitrogen.

Comparative Analysis of N-Substituted Oxazolidinone Carbonyls

The electronic character of the N3-substituent directly modulates the electron density at the C2 carbonyl carbon. This effect is clearly demonstrated by comparing the 13C NMR chemical shifts of a series of N-substituted 2-oxazolidinones. The data presented below has been collated from peer-reviewed literature and serves as a robust guide for spectral interpretation.

Table 1: Comparative 13C NMR Chemical Shifts for the Carbonyl Carbon (C2) in Various N-Substituted 2-Oxazolidinones

Substituent on Nitrogen (R) Typical Carbonyl (C=O) Chemical Shift Range (ppm) Reference Solvent Analysis of Electronic Effect
Boc (tert-Butoxycarbonyl)152 - 154CDCl3The Boc group is electron-donating, leading to increased shielding at the C2 carbonyl and a characteristic upfield shift.
Acyl (e.g., Acetyl)153 - 156CDCl3The electron-withdrawing nature of the acyl group deshields the carbonyl carbon, resulting in a downfield shift compared to the Boc-protected analogue.[1]
Aryl (e.g., Phenyl)154 - 158CDCl3 / DMSO-d6The aryl group is generally electron-withdrawing, causing a downfield shift. This effect is further modulated by substituents on the aryl ring itself.
No Substituent (N-H)158 - 162DMSO-d6In the absence of an N-substituent, the C2 carbonyl experiences the least shielding among these examples, resulting in a significant downfield shift. This is often observed in polar aprotic solvents like DMSO-d6 due to solubility and hydrogen bonding effects.[2]

This comparative data underscores a critical takeaway: a downfield shift in the oxazolidinone carbonyl resonance is indicative of decreased electron density at that carbon, typically due to an electron-withdrawing substituent on the nitrogen.

Protocols for Unambiguous Spectral Assignment

While the trends in chemical shifts provide a strong basis for preliminary assignment, definitive proof requires a more rigorous experimental approach. The following protocols detail robust methods for the unambiguous assignment of the oxazolidinone carbonyl carbon.

Protocol 1: Standard 1D 13C NMR Spectroscopy

This is the foundational experiment for identifying all unique carbon environments in the molecule.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve 15-30 mg of the purified oxazolidinone derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) within a 5 mm NMR tube. Complete dissolution is critical to obtaining sharp, well-resolved signals.

  • Spectrometer Configuration:

    • Field Strength: A spectrometer operating at a proton frequency of 400 MHz or higher is recommended to maximize chemical shift dispersion.

    • Probe: A broadband probe, properly tuned to the 13C frequency, is essential.

    • Temperature: Maintain a stable sample temperature, typically 298 K, throughout the acquisition to prevent chemical shift drift.

  • Acquisition Parameters:

    • Pulse Program: Employ a standard inverse-gated proton decoupling sequence. This suppresses the Nuclear Overhauser Effect (NOE), which can lead to non-quantitative signal intensities, although it requires a longer relaxation delay.

    • Spectral Width: Set the spectral width to encompass the full range of expected 13C chemical shifts, typically 0-220 ppm.

    • Relaxation Delay (d1): A crucial parameter for quaternary carbons. A delay of 5-10 seconds is recommended to ensure full relaxation of the carbonyl carbon nucleus, allowing for more accurate integration if needed.

    • Number of Scans: Accumulate a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, especially given the low natural abundance of 13C.

  • Data Processing:

    • Apply a line broadening of 1-2 Hz using an exponential multiplication function prior to Fourier transformation to improve the signal-to-noise ratio of the resulting spectrum.

    • Carefully phase and baseline correct the spectrum to ensure accurate peak picking and integration.

Protocol 2: 2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

The HMBC experiment is the gold standard for assigning quaternary carbons, including carbonyls. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).

Methodology:

  • Sample Preparation: The sample prepared for the 1D 13C NMR experiment can be used.

  • Spectrometer Configuration: As per the 1D protocol.

  • Acquisition Parameters:

    • Pulse Program: Utilize a standard HMBC pulse sequence, often with gradient selection for artifact suppression.

    • Spectral Dimensions: The direct dimension (F2) corresponds to the 1H spectrum (e.g., 0-10 ppm), while the indirect dimension (F1) corresponds to the 13C spectrum (e.g., 0-200 ppm).

    • Long-Range Coupling Delay: This delay is optimized to detect correlations arising from long-range J-couplings, typically set to a value corresponding to a coupling constant of 8-10 Hz.

    • Number of Increments: Acquire a sufficient number of increments in the indirect dimension (typically 256 or 512) to achieve adequate resolution in the 13C dimension.

  • Data Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) in both dimensions. After Fourier transformation, the resulting 2D spectrum can be analyzed for cross-peaks.

Logical Workflow for HMBC-Based Carbonyl Assignment:

Caption: A logical workflow for the definitive assignment of an oxazolidinone carbonyl carbon using HMBC spectroscopy.

For a typical 2-oxazolidinone, the protons on the C5 methylene group will exhibit a ³JCH correlation to the C2 carbonyl carbon. The observation of this cross-peak provides irrefutable evidence for the assignment of the carbonyl resonance.

Advanced Strategy: 13C Isotopic Labeling

In cases of extreme spectral complexity or for absolute confirmation in regulatory filings, 13C isotopic labeling is the ultimate validation tool. The synthesis of the oxazolidinone using a 13C-labeled precursor (e.g., [13C]-phosgene or a 13C-labeled isocyanate) will result in a dramatic enhancement of the signal corresponding to the carbonyl carbon.

Workflow for Isotopic Labeling Confirmation:

Isotopic_Labeling cluster_synthesis Synthesis cluster_nmr NMR Acquisition cluster_analysis Spectral Comparison cluster_result Definitive Assignment A Synthesize Oxazolidinone with 13C-labeled Carbonyl Precursor B Acquire 13C NMR of Labeled Compound A->B C Acquire 13C NMR of Unlabeled Analog A->C Control D Overlay and Compare Spectra B->D C->D E Identify Signal with >90x Intensity in Labeled Spectrum D->E F Absolute Confirmation of Carbonyl Resonance E->F

Caption: A self-validating workflow for carbonyl assignment using 13C isotopic labeling.

Final Recommendations

The accurate assignment of the oxazolidinone carbonyl carbon is a foundational step in the characterization of this important class of molecules. A systematic approach, beginning with an understanding of substituent effects and culminating in definitive 2D NMR correlation experiments, is paramount. By adhering to the principles and protocols outlined in this guide, researchers can ensure the scientific rigor of their work and build a solid foundation for subsequent structure-activity relationship (SAR) studies. Always report the solvent and spectrometer frequency with your data to ensure reproducibility and facilitate comparison with literature values.

References

  • Ghosh, A. K., & Thompson, W. J. (1988). Stereoselective synthesis of (3R,4S)-statine and its analogues. The Journal of Organic Chemistry, 53(16), 3550-3556. [Link]

  • Gregory, A. W., et al. (2008). Synthesis and antibacterial activity of oxazolidinones. Bioorganic & Medicinal Chemistry Letters, 18(15), 4463-4467. [Link]

Sources

Comparative

FTIR carbonyl stretching frequencies of oxazolidinone vs ester group

Executive Summary In medicinal chemistry, particularly in the development of antimicrobials like Linezolid, distinguishing between 2-oxazolidinone rings and ester functionalities is a critical analytical challenge.[1] Bo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, particularly in the development of antimicrobials like Linezolid, distinguishing between 2-oxazolidinone rings and ester functionalities is a critical analytical challenge.[1] Both moieties exhibit strong carbonyl (C=O) stretching vibrations in the 1735–1780 cm⁻¹ region, creating a high potential for spectral overlap.

This guide provides a definitive technical comparison of these functional groups. While acyclic esters and 2-oxazolidinones often co-elute spectrally around 1745 cm⁻¹, gamma-lactones (cyclic esters) appear at significantly higher frequencies (~1770 cm⁻¹). Accurate differentiation requires a multi-band approach, correlating the carbonyl shift with fingerprint region diagnostics (C–N vs. C–O–C stretching).[1]

Theoretical Basis of Vibrational Shifts

To interpret the spectral data accurately, one must understand the electronic and steric forces driving the carbonyl shift.

Electronic Effects
  • Esters (R-CO-OR'): The carbonyl oxygen is electron-withdrawing (inductive effect, -I), which strengthens the C=O bond, raising the frequency compared to ketones.[1] However, the ether oxygen also donates electron density via resonance (+M), which weakens the bond.[1] The net effect places acyclic esters at ~1740 cm⁻¹ .

  • Oxazolidinones (Cyclic Carbamates): This 5-membered ring contains a nitrogen atom adjacent to the carbonyl. Nitrogen is less electronegative than oxygen (weaker -I effect) and a better resonance donor (+M effect). Theoretically, this should lower the frequency (amide-like character). However, the ring strain of the 5-membered system compresses the bond angle, increasing the

    
    -character of the sigma bond and stiffening the C=O bond, which drives the frequency back up to 1745–1760 cm⁻¹ .
    
Ring Strain Impact[1][2]
  • Acyclic Ester: No strain → ~1740 cm⁻¹.

  • Gamma-Lactone (5-membered Ester): High strain + Oxygen induction → ~1770 cm⁻¹ .

  • 2-Oxazolidinone (5-membered Carbamate): High strain + Nitrogen resonance → ~1755 cm⁻¹ .

Mechanism Visualization

The following diagram illustrates the competing forces determining the final wavenumber position.

G Base Base Carbonyl (~1715 cm⁻¹) Induction Inductive Effect (-I) (Oxygen/Nitrogen) Base->Induction Increases k Resonance Resonance Effect (+M) (Lone Pair Donation) Base->Resonance Decreases k Strain Ring Strain (Angle Compression) Base->Strain Increases k Ester Acyclic Ester (1735-1750 cm⁻¹) Induction->Ester Lactone Gamma-Lactone (1770-1780 cm⁻¹) Induction->Lactone Oxaz 2-Oxazolidinone (1740-1760 cm⁻¹) Induction->Oxaz Resonance->Ester Resonance->Oxaz Strong N-Donation Strain->Lactone Strain->Oxaz

Figure 1: Competing electronic and steric factors influencing carbonyl stretching frequencies.

Comparative Data Analysis

The table below consolidates experimental ranges for the relevant functional groups. Note the specific "danger zone" of overlap between acyclic esters and oxazolidinones.

Functional GroupStructure TypeC=O Frequency (cm⁻¹)Key Distinguishing Bands (cm⁻¹)
Acyclic Ester Aliphatic1735 – 1750 C-O-C (asym): 1150–1250 (Strong)C-O-C (sym): 1000–1100
Gamma-Lactone Cyclic (5-mem)1760 – 1780 C-O-C: Similar to esters but often shifted.High C=O is diagnostic.[2]
2-Oxazolidinone Cyclic (5-mem)1740 – 1760 C-N Stretch: 1300–1350 (Med/Strong)Ring Breathing: ~900–1000Amide-like: No Amide II if N-subst.
5-Oxazolidinone Cyclic (5-mem)1775 – 1785 Warning: Often confused in literature. This is a lactone/imine derivative, not the drug scaffold.[1]

Critical Insight: If your spectrum shows a carbonyl peak above 1765 cm⁻¹ , it is highly probable you are dealing with a lactone (or the rare 5-oxazolidinone intermediate), not a standard 2-oxazolidinone drug scaffold like Linezolid.

Experimental Protocol: Self-Validating Identification

To differentiate these groups with high confidence, do not rely on a single peak. Follow this multi-step validation protocol.

Sample Preparation[1][2]
  • Preferred Method: ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.

    • Reason: Eliminates pathlength calculation errors and avoids KBr moisture interference which can broaden carbonyl bands.

  • Alternative: Solution cell (CHCl₃ or CH₂Cl₂).

    • Reason: Removes solid-state packing effects (hydrogen bonding) that can shift peaks by ±10 cm⁻¹.

Step-by-Step Workflow

Step 1: The Carbonyl Check (1700–1800 cm⁻¹)

  • Identify the strongest peak.

  • > 1765 cm⁻¹: Suspect Gamma-Lactone.

  • 1735–1760 cm⁻¹: Indeterminate (Could be Ester or Oxazolidinone). Proceed to Step 2.

Step 2: The "Rule of Three" (Ester Confirmation)

  • Look for the "Rule of Three" pattern typical of esters:

    • C=O (~1745)

    • C-O-C Asymmetric (~1200)

    • C-O-C Symmetric (~1050)

  • Result: If the band at ~1200 cm⁻¹ is stronger than the carbonyl band, it is likely an ester.

Step 3: The Nitrogen Fingerprint (Oxazolidinone Confirmation) [3]

  • Look for the C-N stretching vibration in the 1300–1350 cm⁻¹ range (often ~1330 cm⁻¹ for Linezolid derivatives).

  • Look for Ring Breathing modes around 900–1000 cm⁻¹ .

  • Result: Presence of medium intensity bands in the 1300–1400 region (where esters are usually clean) supports Oxazolidinone.

Decision Logic Diagram

Logic Start Analyze C=O Peak (1700-1800 cm⁻¹) HighFreq Peak > 1765 cm⁻¹ Start->HighFreq MidFreq Peak 1735-1760 cm⁻¹ Start->MidFreq Lactone Probable Gamma-Lactone (Cyclic Ester) HighFreq->Lactone CheckFP Analyze Fingerprint (1000-1400 cm⁻¹) MidFreq->CheckFP EsterPath Strong C-O-C (~1200) > C=O Intensity? CheckFP->EsterPath Yes OxazPath Distinct C-N (~1330) + Ring Modes? CheckFP->OxazPath No ConcEster CONFIRMED: Ester EsterPath->ConcEster ConcOxaz CONFIRMED: 2-Oxazolidinone OxazPath->ConcOxaz

Figure 2: Spectral decision tree for differentiating carbonyl species.

Case Study: Linezolid vs. Precursors

In the synthesis of Linezolid, a common intermediate is an ester which is cyclized to form the oxazolidinone ring.

  • Precursor (Ester):

    • C=O: 1742 cm⁻¹

    • C-O-C: 1210 cm⁻¹ (Very intense)[1]

  • Product (Linezolid - Oxazolidinone):

    • C=O: 1754 cm⁻¹ (Shifted +12 cm⁻¹ due to ring strain)

    • C-N: 1338 cm⁻¹ (New band appears)[1][4]

    • Observation: The disappearance of the intense 1210 cm⁻¹ ester band and the sharpening/shifting of the carbonyl peak are the primary indicators of successful cyclization.

References

  • NIST Chemistry WebBook. 3-(2-Hydroxyethyl)-2-oxazolidinone Infrared Spectrum. National Institute of Standards and Technology. [Link][1]

  • Michalska, K. et al. (2017). Comprehensive spectral identification of key intermediates to the final product of the chiral pool synthesis of radezolid.[4] Chemistry Central Journal. [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • Chu, F.L.[1][3][5] & Yaylayan, V.A. (2009). FTIR monitoring of oxazolidin-5-one formation...[1][6] Carbohydrate Research.[5] (Differentiation of 5-oxazolidinone vs 2-oxazolidinone frequencies). [Link]

Sources

Validation

Mass spectrometry fragmentation pattern of ethyl 2-(2-oxooxazolidin-3-yl)acetate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 2-(2-oxooxazolidin-3-yl)acetate A Comparative Analysis for Drug Development Professionals As a Senior Application Scientist, this guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 2-(2-oxooxazolidin-3-yl)acetate

A Comparative Analysis for Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of ethyl 2-(2-oxooxazolidin-3-yl)acetate. This compound, featuring both an oxazolidinone core—a privileged scaffold in medicinal chemistry[1]—and an ethyl acetate side chain, presents a unique fragmentation profile. Understanding this profile is critical for its unambiguous identification in complex matrices during drug discovery and development.

This guide moves beyond a simple catalog of fragments. It explains the causal mechanisms behind bond cleavages, compares the fragmentation of the complete molecule to its constituent parts, and provides a validated protocol for experimental replication.

Molecular Structure and Predicted Ionization Sites

Ethyl 2-(2-oxooxazolidin-3-yl)acetate (Molecular Weight: 173.17 g/mol ) possesses several potential sites for electron ionization. The initial ionization event, the removal of an electron to form a molecular ion (M•+), is most likely to occur at a site of high electron density, typically a lone pair on a heteroatom. The two most probable sites are the ester carbonyl oxygen and the amide carbonyl oxygen within the oxazolidinone ring. The resulting molecular ion ([C7H11NO4]•+, m/z = 173) is energetically unstable and will undergo fragmentation.[2]

The fragmentation pathways are dictated by the stability of the resulting fragment ions and neutral losses. We will explore and compare the fragmentation patterns initiated from both key functional groups.

Comparative Fragmentation Analysis: A Tale of Two Moieties

The fragmentation of ethyl 2-(2-oxooxazolidin-3-yl)acetate is best understood by comparing the dominant pathways of its two core structures: the ethyl ester and the N-substituted oxazolidinone.

Pathway A: Fragmentation Driven by the Ethyl Ester Group

The fragmentation of simple ethyl esters is well-characterized.[3][4] Key cleavages occur adjacent to the carbonyl group.[3]

  • Loss of the Ethoxy Radical (•OCH2CH3): A primary fragmentation is the alpha-cleavage leading to the loss of an ethoxy radical (mass = 45). This generates a stable acylium ion (m/z 128 ).

  • McLafferty Rearrangement: A hallmark of carbonyl compounds with a γ-hydrogen, this rearrangement involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene—in this case, ethylene (C2H4, mass = 28). This pathway leads to a radical cation at m/z 145 .

  • Formation of the Ethyl Cation: Cleavage can also result in the formation of an ethyl cation ([CH3CH2]+) at m/z 29 .[2][5]

The diagram below illustrates these ester-driven fragmentation pathways.

G cluster_ester Pathway A: Ester-Driven Fragmentation M Ethyl 2-(2-oxooxazolidin-3-yl)acetate [M]•+ m/z = 173 F128 [M - •OCH2CH3]+ m/z = 128 M->F128 - •OCH2CH3 (45) F145 [M - C2H4]•+ m/z = 145 (McLafferty Rearrangement) M->F145 - C2H4 (28) F29 [CH3CH2]+ m/z = 29 M->F29 Cleavage

Caption: Fragmentation pathways initiated at the ethyl ester moiety.

Pathway B: Fragmentation Driven by the Oxazolidinone Ring

The fragmentation of the oxazolidinone ring is predicted based on the known behavior of cyclic amides and lactones. The NIST mass spectrum for the parent 2-oxazolidinone shows key fragments resulting from ring opening and loss of small molecules.[6]

  • Ring Opening and Loss of CO2: A characteristic fragmentation for cyclic carbonates and related structures is the loss of carbon dioxide (CO2, mass = 44). This would lead to a fragment at m/z 129 .

  • Cleavage of the N-CH2 Bond: Alpha-cleavage adjacent to the ring nitrogen is a common pathway for amines and amides.[4] This breaks the bond between the nitrogen and the side chain, generating a stable oxazolidinone-containing cation at m/z 100 . The corresponding ethyl acetate radical would be the neutral loss.

  • Retro-Diels-Alder (RDA)-type Reaction: Cyclic systems can undergo RDA-type fragmentations. For the oxazolidinone ring, this could involve the concerted cleavage of two bonds, leading to the elimination of ethene oxide (C2H4O, mass = 44), resulting in a fragment at m/z 129 .

The diagram below illustrates these oxazolidinone-driven fragmentation pathways.

G cluster_ring Pathway B: Oxazolidinone-Driven Fragmentation M Ethyl 2-(2-oxooxazolidin-3-yl)acetate [M]•+ m/z = 173 F129 [M - CO2]•+ m/z = 129 M->F129 - CO2 (44) F100 [C4H6NO2]+ m/z = 100 M->F100 - •CH2COOEt (73) F129_RDA [M - C2H4O]•+ m/z = 129 (RDA-type) M->F129_RDA - C2H4O (44)

Caption: Fragmentation pathways initiated at the oxazolidinone ring.

Data Summary and Comparison

The following table summarizes the predicted key fragments, their proposed origins, and a comparison to the fragmentation of simpler reference molecules (ethyl acetate and 2-oxazolidinone).

Predicted m/zProposed Fragment Ion StructureOriginating MoietyComparison with Reference Molecules
173[C7H11NO4]•+ (Molecular Ion)Full MoleculeN/A
145[C5H7NO3]•+ Ester (McLafferty)Unique to the full structure with γ-hydrogens.
129[C6H11NO2]•+ Oxazolidinone (Loss of CO2)A plausible pathway for the oxazolidinone ring.
128[C5H6NO3]+ Ester (Loss of •OC2H5)Analogous to loss of ethoxy from ethyl acetate.
100[C4H6NO2]+ Oxazolidinone (N-Side Chain Cleavage)Highlights the N-substituent cleavage.
88[C4H8O2]•+ N/ARepresents the m/z of the ethyl acetate molecular ion.[4]
87[C3H5NO2]•+ N/ARepresents the m/z of the 2-oxazolidinone molecular ion.[6]
43[CH3CO]+ EsterA key fragment for ethyl acetate.[7]
29[C2H5]+ EsterA key fragment for ethyl acetate.[2][5]

This comparative table illustrates that while some fragments are characteristic of the individual moieties (e.g., m/z 43, 29 from the ester), others (e.g., m/z 145, 100) are diagnostic of the complete, integrated structure of ethyl 2-(2-oxooxazolidin-3-yl)acetate. The base peak in the spectrum would likely be one of the more stable fragment ions, such as the acylium ion at m/z 128 or the N-side chain cleavage product at m/z 100.

Experimental Protocol: GC-MS Analysis

To validate this predicted fragmentation pattern, a standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis with electron ionization is recommended.

Objective: To acquire the electron ionization mass spectrum of ethyl 2-(2-oxooxazolidin-3-yl)acetate.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source (e.g., Agilent GC-MSD, Shimadzu GCMS-QP series).[8]

  • Capillary Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

Methodology:

  • Sample Preparation: Dissolve ~1 mg of ethyl 2-(2-oxooxazolidin-3-yl)acetate in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate, dichloromethane).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 20 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV (standard for library matching)

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 25 - 300

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the target compound.

    • Extract the mass spectrum from this peak.

    • Analyze the spectrum, identifying the molecular ion peak and major fragment ions.

    • Compare the experimental fragmentation pattern with the predicted pathways outlined in this guide.

This protocol provides a self-validating system; the retention time from the GC provides an initial confirmation of the compound's identity, which is then definitively established by the unique fragmentation pattern observed in the MS.

Conclusion

The mass spectrometry fragmentation of ethyl 2-(2-oxooxazolidin-3-yl)acetate is a composite of the characteristic pathways of its constituent ethyl ester and oxazolidinone moieties. By predicting fragmentation based on fundamental chemical principles and comparing these to known patterns, researchers can confidently identify this molecule and its analogues. The dominant fragments, likely arising from the loss of the ethoxy radical (m/z 128), McLafferty rearrangement (m/z 145), and cleavage of the N-substituent (m/z 100), provide a unique fingerprint for structural confirmation in complex analytical workflows common in drug development.

References

  • TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • TDX. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives | Request PDF. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of identified compounds from ethyl acetate... | Download Scientific Diagram. Retrieved from [Link]

  • Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Retrieved from [Link]

  • Park, Y. J., & Kim, H. R. (2003). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-. The Journal of Organic Chemistry, 68(26), 10012–10015.
  • ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]

  • Steill, J. D., Oomens, J., & Eyler, J. R. (2011). Spectroscopic Evidence for an Oxazolone Structure in Anionic b-Type Peptide Fragments. Journal of The American Society for Mass Spectrometry, 23(3), 475–483.
  • ResearchGate. (n.d.). Mass spectrum of the oxazoline of linoleic acid. The 2-acyl. Retrieved from [Link]

  • De Luca, L. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4257.
  • ResearchGate. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del).
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Retrieved from [Link]

  • NIST. (n.d.). Oxazolidin-2-one. NIST WebBook. Retrieved from [Link]

  • Brown, D. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate. Doc Brown's Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Oxoimidazolidin-1-yl)ethyl acetate. Retrieved from [Link]

  • NIST. (n.d.). 2-Oxazolidinone, 3-methyl-. NIST WebBook. Retrieved from [Link]6783&Mask=200)

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Retention: Comparing Carboxylic Acids and Their Ester Derivatives

Abstract In the landscape of pharmaceutical development and chemical analysis, High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for the separation, quantification, and purification of compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development and chemical analysis, High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for the separation, quantification, and purification of compounds. A nuanced understanding of how molecular structure influences chromatographic behavior is paramount for robust method development. This guide provides an in-depth comparison of the retention times of carboxylic acids and their corresponding ester derivatives in reverse-phase HPLC. We will explore the fundamental chemical principles governing this separation, present a detailed experimental protocol using a model compound pair, and discuss practical considerations for optimizing analytical methods.

The Foundation: Separation Principles in Reverse-Phase HPLC

Reverse-phase HPLC (RP-HPLC) is the most common mode of liquid chromatography, characterized by a non-polar stationary phase (typically alkyl-silane bonded silica, such as C18) and a polar mobile phase (commonly a mixture of water and a miscible organic solvent like acetonitrile or methanol). The separation mechanism is driven by the partitioning of analytes between these two phases.

The core principle is straightforward: "polar elutes first."

  • Polar Analytes: These molecules have a stronger affinity for the polar mobile phase and interact weakly with the non-polar stationary phase. Consequently, they travel through the column more quickly, resulting in shorter retention times (tR).

  • Non-Polar Analytes: These molecules, being more hydrophobic, have a stronger affinity for the non-polar stationary phase. They partition out of the mobile phase to adsorb onto the column packing, traveling more slowly and resulting in longer retention times.[1][2]

Increasing the polarity of the mobile phase (e.g., by increasing the water content) will increase the retention time of all analytes, as the mobile phase becomes less effective at eluting them from the non-polar stationary phase.[1]

Chemical Structure and its Chromatographic Consequence: Acid vs. Ester

To understand the difference in retention between a carboxylic acid and its ester, we must examine their distinct chemical properties, primarily polarity and the capacity for ionization.

Polarity and Hydrogen Bonding

A carboxylic acid (R-COOH) possesses a terminal hydroxyl (-OH) group. This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. An ester (R-COOR'), in contrast, has this hydroxyl hydrogen replaced by an alkyl or aryl group. While the carbonyl group (C=O) still imparts some polarity, the absence of the acidic proton significantly reduces the molecule's overall polarity and eliminates its ability to act as a hydrogen bond donor.

  • Carboxylic Acid (R-COOH): More polar due to the hydroxyl group.

  • Ester (R-COOR'): Less polar (more hydrophobic/lipophilic) due to the replacement of -OH with -OR'.

Based on polarity alone, we can hypothesize that in an RP-HPLC system, the ester will be retained more strongly and thus exhibit a longer retention time than its corresponding acid.[3]

The Critical Role of Mobile Phase pH

The most dramatic difference in chromatographic behavior arises from the acidic nature of the carboxyl group. The retention of a carboxylic acid is highly dependent on the pH of the mobile phase, as this dictates its ionization state.[4]

  • At Low pH (pH < pKa): When the mobile phase pH is at least 2 units below the acid's pKa, the carboxylic acid exists predominantly in its neutral, protonated form (R-COOH). In this state, it is relatively non-polar and will be retained on a reverse-phase column.

  • At High pH (pH > pKa): When the mobile phase pH is at least 2 units above the acid's pKa, the acid is deprotonated, forming the highly polar carboxylate anion (R-COO⁻). This charged species has a very strong affinity for the polar mobile phase and is repelled by the non-polar stationary phase, leading to a drastic reduction in retention time .[1][4]

Esters, lacking an ionizable proton, do not exhibit this pH-dependent behavior. Their retention time remains stable across the typical operating pH range of silica-based columns (pH 2-8). This distinction is a powerful tool for analytical chemists to selectively manipulate the retention of acidic compounds.

Experimental Design: A Comparative Case Study

To empirically validate these principles, we will outline a protocol to compare the retention times of a model acid-ester pair: Benzoic Acid and its methyl ester, Methyl Benzoate . We will analyze them under two different mobile phase pH conditions to demonstrate the effect of ionization on the acid.

Methodology

Objective: To compare the retention times of Benzoic Acid and Methyl Benzoate using RP-HPLC at both acidic and neutral mobile phase pH.

Materials:

  • HPLC System: Agilent 1290 Infinity II LC System with Diode Array Detector (DAD).

  • Column: ZORBAX SB-C18, 4.6 x 150 mm, 5-µm (or equivalent high-quality C18 column).

  • Reagents: HPLC-grade methanol, ammonium formate, formic acid, and ultrapure water.

  • Standards: Benzoic Acid (pKa ≈ 4.2) and Methyl Benzoate.

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A (Acidic): Prepare a 20 mM ammonium formate solution in water and adjust the pH to 3.0 with formic acid.

    • Mobile Phase B (Neutral): Prepare a 20 mM ammonium formate solution in water, pH ≈ 6.8-7.0.

    • Mobile Phase C (Organic): HPLC-grade Methanol.

  • Standard Preparation:

    • Prepare individual stock solutions of Benzoic Acid and Methyl Benzoate in methanol at 1 mg/mL.

    • Create a mixed working standard by diluting the stock solutions to a final concentration of 50 µg/mL each in a 50:50 methanol:water mixture.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: DAD at 230 nm

    • Isocratic Elution:

      • Run 1 (Acidic): 50% Mobile Phase A : 50% Mobile Phase C

      • Run 2 (Neutral): 50% Mobile Phase B : 50% Mobile Phase C

  • Data Acquisition and Analysis:

    • Inject the mixed standard under both isocratic conditions.

    • Record the retention times for each compound in each run.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MP_A Prepare Mobile Phase A (pH 3.0) Inject_A Inject Standard Run 1: Acidic Conditions (50% A : 50% C) MP_A->Inject_A MP_B Prepare Mobile Phase B (pH 7.0) Inject_B Inject Standard Run 2: Neutral Conditions (50% B : 50% C) MP_B->Inject_B MP_C Prepare Mobile Phase C (Methanol) MP_C->Inject_A MP_C->Inject_B Std Prepare Mixed Standard (Benzoic Acid & Methyl Benzoate) Std->Inject_A Std->Inject_B Record Record Retention Times (tR) Inject_A->Record Inject_B->Record Compare Compare tR of Acid vs. Ester Under Both Conditions Record->Compare

Caption: Experimental workflow for the comparative HPLC analysis.

Expected Results & Discussion

The experiment described above would yield predictable and illustrative results, which are summarized in the table below.

CompoundMobile Phase ConditionExpected StateExpected PolarityExpected Retention Time (tR) (min)
Benzoic AcidpH 3.0 (Acidic)Protonated (R-COOH)Moderately Polar~5.0
Benzoic AcidpH 7.0 (Neutral)Ionized (R-COO⁻)Highly Polar~2.5
Methyl BenzoatepH 3.0 (Acidic)Neutral EsterLeast Polar~9.0
Methyl BenzoatepH 7.0 (Neutral)Neutral EsterLeast Polar~9.0

Discussion of Results:

  • Ester vs. Acid (Protonated): Under acidic conditions (pH 3.0), both molecules are neutral. As predicted, the less polar Methyl Benzoate is retained much longer (tR ≈ 9.0 min) than the more polar, protonated Benzoic Acid (tR ≈ 5.0 min).[5][6]

  • Effect of pH on Benzoic Acid: The most striking result is the shift in retention for Benzoic Acid when the pH is changed. At pH 7.0, well above its pKa, the acid is ionized to the benzoate anion. This highly polar form has minimal interaction with the C18 stationary phase and elutes very quickly (tR ≈ 2.5 min), close to the column's void volume.[4]

  • Stability of the Ester: The retention time of Methyl Benzoate remains unchanged regardless of the mobile phase pH, confirming its chemical stability and non-ionizable nature under these conditions.

These results unequivocally demonstrate that the ester derivative has a significantly longer retention time than its corresponding carboxylic acid in reverse-phase HPLC. Furthermore, they highlight the critical importance of mobile phase pH control when analyzing ionizable compounds like carboxylic acids.

Practical Insights & Troubleshooting: The Challenge of Peak Tailing

A common issue encountered when analyzing carboxylic acids (and other polar compounds, especially bases) is poor peak shape, specifically peak tailing .

Causality: Peak tailing for acidic compounds is often caused by secondary interactions with exposed, acidic silanol groups (Si-OH) on the surface of the silica packing material.[7][8] These interactions create an alternative retention mechanism, leading to a non-Gaussian peak shape where the back of the peak is elongated.

Mitigation Strategies:

  • Operate at Low pH: Using an acidic mobile phase (e.g., pH 2.5-3.5 with 0.1% formic or phosphoric acid) is the most effective strategy.[9] This suppresses the ionization of both the carboxylic acid analyte and the surface silanol groups, minimizing the undesirable ionic interactions and resulting in sharper, more symmetrical peaks.[7][10]

  • Use End-Capped Columns: Modern HPLC columns are often "end-capped," a process where residual silanol groups are chemically derivatized with a small silylating agent (e.g., trimethylchlorosilane).[11] This reduces the number of available sites for secondary interactions, significantly improving peak shape for polar analytes.

  • Choose Appropriate Buffers: A buffer is essential to control and maintain a stable pH throughout the analysis, ensuring reproducible retention times and peak shapes. Formate or phosphate buffers are common choices for low to mid-pH ranges.[11]

Conclusion

The chromatographic behavior of a carboxylic acid and its ester derivative in reverse-phase HPLC is fundamentally different, dictated by their polarity and ionizability. The ester, being more hydrophobic and non-ionizable, consistently exhibits a longer retention time. The carboxylic acid's retention, however, is a dynamic variable that can be precisely controlled by adjusting the mobile phase pH. By operating below the acid's pKa, retention is maximized and peak shape is improved; operating above the pKa results in minimal retention. These principles are not merely academic—they are cornerstones of rational method development, enabling scientists to achieve selective and robust separations in complex analytical challenges.

References

  • Title: 12.5: High-Performance Liquid Chromatography Source: Chemistry LibreTexts URL: [Link]

  • Title: [Analytical Chemistry] Question about HPLC retention time Source: Reddit URL: [Link]

  • Title: A Novel Approach: Effect of polarity Index of mobile phase on Retention Time of Antihyperlipidemic Antihypertensive and Angiotensin inhibiting Drugs in RP-HPLC Method Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Is Retention Time Determined Solely by Polarity of a Compound? Source: Welch Materials URL: [Link]

  • Title: Analytical Methods for Organic Acids Source: Shimadzu URL: [Link]

  • Title: HPLC Separation of Organic Acids Source: SIELC Technologies URL: [Link]

  • Title: HPLC Retention Time Source: Chromatography Forum URL: [Link]

  • Title: Back to Basics: The Role of pH in Retention and Selectivity Source: LCGC International URL: [Link]

  • Title: Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC) Source: alwsci URL: [Link]

  • Title: Various Analysis Techniques for Organic Acids and Examples of Their Application Source: LabRulez LCMS URL: [Link]

  • Title: Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC Source: Food Safety and Inspection Service URL: [Link]

  • Title: Esters | Products Source: GL Sciences URL: [Link]

  • Title: How can i prevent the peak tailing in HPLC? Source: ResearchGate URL: [Link]

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

  • Title: Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD) Source: BAuA URL: [Link]

  • Title: Preparation (a) and HPLC separation (b) of esters 20a and 20b Source: ResearchGate URL: [Link]

  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]

  • Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL: [Link]

  • Title: Development of Novel Stationary Phases for High- Performance Liquid Chromatography (HPLC) Separation of Complex Organic Mixtures Source: IJNRD URL: [Link]

  • Title: Common Causes Of Peak Tailing in Chromatography Source: alwsci URL: [Link]

  • Title: Peer Reviewed: Characterizing HPLC Stationary Phases Source: Analytical Chemistry URL: [Link]

  • Title: Stationary Phases for Green Liquid Chromatography Source: PMC - NIH URL: [Link]

  • Title: HPLC Methods for analysis of Benzoic acid Source: HELIX Chromatography URL: [Link]

  • Title: HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden Source: UST Journals URL: [Link]

  • Title: Analysis of Food Preservatives Using the Agilent 1290 Infinity II LC Source: Agilent URL: [Link]

Sources

Validation

Comparative Validation Guide: Elemental Analysis of C7H11NO4 (Oxaceprol)

Executive Summary & Core Directive In drug development, the confirmation of the molecular formula C7H11NO4 is a critical quality attribute (CQA). While this formula corresponds to several theoretical isomers, it is most...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In drug development, the confirmation of the molecular formula C7H11NO4 is a critical quality attribute (CQA). While this formula corresponds to several theoretical isomers, it is most pharmacologically relevant to Oxaceprol (N-Acetyl-L-hydroxyproline) , an anti-inflammatory agent used in osteoarthritis therapeutics.

This guide moves beyond basic textbook definitions to address the practical challenges of validating this specific small molecule. We compare the "Gold Standard" Combustion Analysis (CHN) against modern High-Resolution Mass Spectrometry (HRMS) and Orthogonal Techniques .

The Scientist’s Reality: A perfect theoretical match for C7H11NO4 is rare in raw experimental data. The presence of atmospheric moisture (hygroscopicity), synthetic solvent residues, or inorganic salts often skews results. This guide provides the protocols to distinguish between a failed synthesis and a wet sample.

Theoretical Baseline: The Target

Before analyzing experimental data, we must establish the rigid theoretical limits for C7H11NO4.

Target Molecule: Oxaceprol (N-Acetyl-4-hydroxy-L-proline) Molecular Weight: 173.17 g/mol [1][2][3][4]

ElementCountAtomic MassTotal Mass ContributionTheoretical %Acceptable Range (

0.4%)
Carbon (C) 712.01184.07748.55% 48.15 – 48.95%
Hydrogen (H) 111.00811.0886.40% 6.00 – 6.80%
Nitrogen (N) 114.00714.0078.09% 7.69 – 8.49%
Oxygen (O) 415.99963.99636.96% Calculated by difference

Expert Insight: The industry standard for purity acceptance is


0.4% deviation from the theoretical value. For C7H11NO4, a deviation in Carbon >0.5% usually indicates trapped solvent (e.g., Ethanol) or inorganic contamination, while Hydrogen deviation often signals moisture uptake.

Comparative Methodologies

Method A: Combustion Analysis (CHN) – The Quantitative Standard

Principle: The sample is burned in excess oxygen at >950°C. The resulting combustion gases (


, 

,

) are separated via GC and quantified by Thermal Conductivity Detection (TCD).

Protocol for C7H11NO4 (Oxaceprol):

  • Pre-Treatment (Critical): Oxaceprol is polar and hygroscopic. Samples must be dried in a vacuum oven at 40°C for 4 hours prior to weighing.

  • Calibration: System calibrated using Acetanilide (Standard) to bracket the Nitrogen content.

  • Sample Mass: Weigh 2.0 – 3.0 mg into a tin capsule. Fold to exclude air.

  • Combustion: Run with added Oxygen boost (5s) to ensure complete oxidation of the amide bond.

Pros & Cons:

  • [+] Proves bulk purity (unlike Mass Spec, which only proves the molecule exists).

  • [+] High precision for Carbon/Nitrogen ratios.

  • [-] Requires large sample size (~2mg).

  • [-] Highly sensitive to water content (requires Karl Fischer correction).

Method B: High-Resolution Mass Spectrometry (HRMS) – The Identity Check

Principle: Electrospray Ionization (ESI) coupled with Orbitrap or Q-TOF analysis to determine the exact mass-to-charge ratio (


).

Protocol:

  • Solvent: Dissolve C7H11NO4 in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Ionization: Positive Mode (

    
    ).
    
  • Target Mass: Calculated

    
    .
    

Pros & Cons:

  • [+] Extremely fast; requires negligible sample (<0.1 mg).

  • [+] Confirms molecular formula with <5 ppm error.

  • [-] Blind to impurities: A sample can be 80% salt and 20% C7H11NO4, and HRMS will still give a "perfect" match. It is qualitative, not quantitative for bulk purity.

Experimental Data Comparison

The following table simulates a real-world scenario where a researcher synthesizes Oxaceprol and analyzes it using both methods.

MetricTheoreticalExp. Run 1 (Undried) Exp. Run 2 (Dried) HRMS (ESI+)
Carbon 48.55%46.20% (Fail)48.48% (Pass)N/A
Hydrogen 6.40%6.95% (Fail)6.42% (Pass)N/A
Nitrogen 8.09%7.65% (Fail)8.05% (Pass)N/A
Mass (

)
174.0761N/AN/A174.0759 (

1.1 ppm)
Conclusion Target Sample Wet (~5%

)
High Purity Formula Confirmed

Analysis of Run 1: The Carbon is low (-2.35%) and Hydrogen is high (+0.55%). This is the classic signature of a hydrated sample . The HRMS would still pass for Run 1, potentially misleading the researcher into thinking the synthesis failed, when it actually just needed drying.

Orthogonal Validation (The "Tie-Breaker")

When EA fails, do not assume the synthesis failed. Use these orthogonal methods to diagnose the error:

  • Thermogravimetric Analysis (TGA):

    • Heats the sample from 30°C to 300°C.

    • Role: If you see a weight loss of ~5% near 100°C, the "Failed" EA Run 1 above is confirmed as simply wet. You can mathematically correct the EA values using the TGA moisture data.

  • 1H-NMR (DMSO-d6):

    • Role: EA confirms the ratio of atoms; NMR confirms the arrangement.

    • Differentiation: Distinguishes Oxaceprol from structural isomers (e.g., ethyl derivatives) that have the exact same C7H11NO4 formula.

Visualized Workflows

Diagram 1: The Analytical Decision Matrix

This flowchart guides the researcher through the validation process, prioritizing efficiency and logical deduction.

ValidationWorkflow Start Synthesized C7H11NO4 (White Powder) HRMS Step 1: HRMS (ESI+) Confirm Formula Mass Start->HRMS PassMS Mass Match (174.0761 ± 5ppm) HRMS->PassMS FailMS Mass Mismatch HRMS->FailMS EA Step 2: Combustion Analysis (CHN) PassMS->EA FailMS->Start  Re-Synthesize   CheckEA Within ±0.4%? EA->CheckEA Success VALIDATED High Purity C7H11NO4 CheckEA->Success Yes Diagnose Step 3: Diagnose Impurity (TGA / NMR) CheckEA->Diagnose No Diagnose->EA  Recalculate with Solvent Correction  

Caption: Analytical workflow for validating C7H11NO4. HRMS acts as the gatekeeper for identity, while Combustion Analysis (EA) validates bulk purity.

Diagram 2: Interpreting EA Failure Modes

How to read the data when the numbers don't match.

EAFailureModes Result EA Deviation LowC_HighH Low %C, High %H (Most Common) Result->LowC_HighH HighC High %C Result->HighC ZeroN Zero %N Result->ZeroN Cause1 Moisture/Water (Hygroscopic) LowC_HighH->Cause1  Indicates   Cause2 Trapped Solvent (Ether/EtOAc) HighC->Cause2  Indicates   Cause3 Inorganic Salt (NaCl/K2CO3) ZeroN->Cause3  Indicates  

Caption: Diagnostic tree for interpreting Elemental Analysis deviations. Low Carbon with High Hydrogen is the specific signature for hygroscopic compounds like Oxaceprol.

References

  • PubChem. (2025).[2][5] Oxaceprol (Compound).[1][3][4][5][6] National Library of Medicine.[4] [Link]

Sources

Comparative

Comparison of oxazolidinone vs pyrrolidinone ester reactivity

This guide provides an in-depth technical comparison between -Acyloxazolidinones (Evans Auxiliaries) and -Acylpyrrolidinones (Activated Lactams). It is designed for researchers requiring precise control over acyl transfe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between


-Acyloxazolidinones  (Evans Auxiliaries) and 

-Acylpyrrolidinones
(Activated Lactams). It is designed for researchers requiring precise control over acyl transfer reactivity and chiral induction.

Comparative Reactivity Guide: -Acyloxazolidinone vs. -Acylpyrrolidinone

Executive Summary

In the hierarchy of acyl donors,


-acyloxazolidinones  are significantly more electrophilic and reactive than 

-acylpyrrolidinones
.
  • 
    -Acyloxazolidinones (Evans):  Function as imides with carbamate character . The endocyclic oxygen provides strong inductive withdrawal, destabilizing the exocyclic carbonyl and lowering the pKa of the leaving group (
    
    
    
    ). This makes them excellent acyl donors that are easily cleaved under mild conditions (e.g., LiOOH).
  • 
    -Acylpyrrolidinones:  Function as twisted amides/lactams . Lacking the endocyclic oxygen, they are less electrophilic and possess a more basic leaving group (
    
    
    
    in DMSO). They offer higher stability toward unintended hydrolysis but require harsher or more specific conditions for removal.

Verdict: Use oxazolidinones for maximum versatility in asymmetric alkylation/aldol reactions where mild cleavage is essential. Use pyrrolidinones when the auxiliary must survive nucleophilic conditions or when "twisted amide" cross-coupling chemistry is required.

Structural & Electronic Basis

The reactivity difference is governed by the electronic nature of the heterocycle attached to the acyl group.

Electronic Activation Analysis

The core difference lies in the atom at the 3-position of the ring (Oxygen vs. Carbon).

Feature

-Acyloxazolidinone

-Acylpyrrolidinone
Heterocycle Type Carbamate (cyclic)Lactam (cyclic)
Electronic Effect Inductive withdrawal (-I) by OxygenWeak inductive effect by Methylene
Resonance Lone pair on N competes with two carbonyls (Exo & Endo).[1] Oxygen reduces N-donating ability.Lone pair on N competes with two carbonyls. No Oxygen to suppress N-donating ability.
Ground State Destabilized (High Electrophilicity)Stabilized (Moderate Electrophilicity)
Leaving Group

~12.1 (Conj. Acid: Oxazolidinone)~26.5 (Conj. Acid: Pyrrolidinone)
Mechanistic Visualization

The following diagram illustrates the resonance competition and the transition state energy difference during nucleophilic attack.

G cluster_0 N-Acyloxazolidinone (High Reactivity) cluster_1 N-Acylpyrrolidinone (Lower Reactivity) Ox_Struct Oxazolidinone (Imide-like) Endocyclic O pulls e- density Ox_TS Tetrahedral Intermediate (Unstable) Ox_Struct->Ox_TS + Nu⁻ Ox_LG Leaving Group: Oxazolidinone Anion (Stabilized, pKa ~12) Ox_TS->Ox_LG Fast Collapse (Low Barrier) Pyr_Struct Pyrrolidinone (Amide-like) No Endocyclic O Pyr_TS Tetrahedral Intermediate (More Stable) Pyr_Struct->Pyr_TS + Nu⁻ Pyr_LG Leaving Group: Pyrrolidinone Anion (Basic, pKa ~26) Pyr_TS->Pyr_LG Slow Collapse (High Barrier)

Figure 1: Comparative mechanistic pathway showing the "Fast Collapse" of the oxazolidinone intermediate due to superior leaving group ability.

Reactivity Profiles & Experimental Data

A. Hydrolysis & Cleavage

The most practical differentiator is the condition required to remove the auxiliary.

ReagentOxazolidinone ResponsePyrrolidinone Response
LiOH / H₂O Risk of Endocyclic Cleavage. Attack can occur at the ring carbonyl (carbamate), destroying the auxiliary.Slow Hydrolysis. Requires heating; ring opening is possible but less favored than in oxazolidinones.
LiOOH (Peroxide) Gold Standard. Exclusive exocyclic cleavage at 0°C. Fast reaction (

).
Inefficient. The leaving group is too basic; reaction is sluggish or requires forcing conditions.
NaBH₄ Reductive Cleavage. Cleanly yields alcohol + auxiliary.Slow/Resistant. Often requires activation (e.g., Lewis acid) to reduce.
Ti(OEt)₄ / EtOH Transesterification. Clean conversion to ethyl ester.No Reaction / Slow. Steric and electronic barriers prevent facile exchange.
B. Enolate Chemistry (C-C Bond Formation)

While oxazolidinones are superior leaving groups, pyrrolidinones can still function as effective chiral auxiliaries for enolization, though with different chelation dynamics.

  • Evans Enolates (Oxazolidinone): Form rigid Z-enolates via Boron or Titanium chelation. The carbonyl oxygen and the oxazolidinone carbonyl coordinate tightly to the metal.

  • Pyrrolidinone Enolates: Also form Z-enolates, but the "bite angle" and Lewis basicity of the ring carbonyl are different. Without the endocyclic oxygen, the dipole moment is altered, occasionally leading to lower diastereoselectivity in delicate aldol reactions unless specific "twisted" conformers are utilized (e.g., Myers' pseudoephedrine is a pyrrolidinyl analog).

Experimental Protocols

Protocol 1: Standard Cleavage of Evans Oxazolidinone (LiOOH)

This method exploits the high electrophilicity of the oxazolidinone carbonyl relative to the carbamate.

  • Preparation: Dissolve the

    
    -acyloxazolidinone (1.0 equiv) in THF/H₂O (3:1) at 0°C.
    
  • Peroxide Activation: Add 30% H₂O₂ (4.0 equiv) followed by LiOH·H₂O (2.0 equiv).

  • Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (disappearance of imide).

  • Quench: Add saturated Na₂SO₃ (1.5 M) to quench excess peroxide, then NaHCO₃.

  • Isolation: Evaporate THF. Extract the chiral auxiliary with CH₂Cl₂ (recoverable >95%). Acidify the aqueous layer (pH 1–2) and extract the free acid with EtOAc.

Protocol 2: Activation of -Acylpyrrolidinone for Coupling

Since pyrrolidinones are poor leaving groups, they are often used in cross-coupling (Twisted Amide activation).

  • Setup: Dissolve

    
    -acylpyrrolidinone (1.0 equiv) in dry Toluene.
    
  • Catalyst: Add Pd(OAc)₂ (5 mol%) and Ligand (e.g., Xantphos or NHC).

  • Nucleophile: Add the Organoboron or Organozinc reagent (1.5 equiv).

  • Mechanism: The "twist" (orthogonality) of the N-C=O bond prevents orbital overlap, weakening the C-N bond and allowing Oxidative Addition by the metal, a pathway not accessible to planar amides.

References

  • Evans, D. A., et al. "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities." Australian Journal of Chemistry, 2023.

  • Garg, N. K., et al. "Nickel-Catalyzed Suzuki-Miyaura Coupling of Amides." Nature, 2015. (Establishes the "Twisted Amide" reactivity of N-acylpyrrolidinones/glutarimides).
  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988. (Source for pKa values: Imides vs Lactams).
  • Pichon, D., et al. "Copper-catalyzed enantioselective conjugate addition... to N-acyloxazolidinone and N-acylpyrrolidinone."[1][2] Beilstein J. Org.[1][2] Chem., 2020.[1][2][3][4]

Sources

Validation

Reactivity Profile: Oxazolidinone Esters (Evans) vs. Thiazolidinethione Esters (Nagao/Crimmins)

Executive Summary In the landscape of asymmetric synthesis, Oxazolidinones (Evans auxiliaries) and Thiazolidinethiones (Nagao/Crimmins auxiliaries) represent the two dominant scaffolds for controlling stereochemistry in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of asymmetric synthesis, Oxazolidinones (Evans auxiliaries) and Thiazolidinethiones (Nagao/Crimmins auxiliaries) represent the two dominant scaffolds for controlling stereochemistry in aldol and alkylation reactions.

While both induce high diastereoselectivity, their reactivity profiles diverge significantly at the cleavage stage . Oxazolidinones are "hard" amides, requiring harsh oxidative conditions (LiOOH) for hydrolysis to avoid ring opening. In contrast, Thiazolidinethiones are "active" amides; the presence of the thione (C=S) makes the exocyclic carbonyl highly electrophilic, allowing for mild, direct displacement by amines, hydrides, or thiolates under conditions where oxazolidinones remain inert.

Verdict: Use Oxazolidinones for maximum stability during harsh intermediate steps (e.g., strong Lewis acids). Use Thiazolidinethiones when you require "stereodivergent" aldol outcomes (via Crimmins' method) or need facile, mild cleavage to amides or aldehydes.

Mechanistic Foundation & Electrophilicity

The core difference lies in the electronic nature of the heteroatoms in the ring.

  • Oxazolidinone (C=O, O-C-N): The lone pair on the endocyclic nitrogen donates strongly into the exocyclic carbonyl (amide resonance). This stabilizes the bond, making it less electrophilic.

  • Thiazolidinethione (C=S, S-C-N): The C=S bond is longer and "softer" than C=O. The orbital overlap between the nitrogen lone pair and the C=S thione group is less effective than in the oxo-analog. Furthermore, the thiolate is a superior leaving group to the alkoxide. This combination makes the exocyclic carbonyl significantly more electrophilic—effectively an "acyl transfer reagent."

Visualization: Electronic Activation & Resonance

ReactivityComparison cluster_0 Evans Oxazolidinone cluster_1 Nagao/Crimmins Thiazolidinethione Ox Oxazolidinone (C=O, O-Ring) Res Strong Amide Resonance Ox->Res Reac1 Low Electrophilicity (Stable) Res->Reac1 Reac2 High Electrophilicity (Active Amide) Reac1->Reac2 Reactivity Gap (>100x for Aminolysis) Th Thiazolidinethione (C=S, S-Ring) Mis Orbital Mismatch (N to C=S) Th->Mis Mis->Reac2

Figure 1: Mechanistic origin of the reactivity difference. The 'mismatch' in the thione system renders the carbonyl highly susceptible to nucleophilic attack.

Comparative Performance Analysis

A. Enolization and Aldol Selectivity

This is the primary use case for both auxiliaries.

FeatureOxazolidinone (Evans)Thiazolidinethione (Crimmins)
Enolization Conditions Boron enolates (

) or Ti enolates.[1][2]
Titanium enolates (

) or Tin (

).
Selectivity Control Rigid: Almost exclusively yields "Evans-Syn" via Boron-Zimmerman-Traxler transition state.Flexible: Can access both "Syn" and "Anti" (or "Non-Evans Syn") by tuning the stoichiometry of

and base ((-)-Sparteine).[1]
Lewis Acid Chelation Coordinates via C=O (hard).Coordinates via C=S (soft/polarizable). Stronger affinity for soft Lewis acids (

) or Titanium.
B. Post-Synthetic Cleavage (The Critical Differentiator)

This is where the Thiazolidinethione demonstrates superior utility for drug discovery workflows requiring diverse functionalization.

Cleavage TransformationOxazolidinone ProtocolThiazolidinethione ProtocolPerformance Winner
Hydrolysis (to Acid)

(LiOH +

). Note: LiOH alone attacks the ring.

/

or milder saponification.
Tie (Both reliable)
Aminolysis (to Amide) Difficult. Requires

complex or high heat.
Direct displacement. Amine + solvent (RT). No catalyst needed.Thiazolidinethione
Reduction (to Aldehyde) DIBAL-H (Careful temp control required, -78°C).DIBAL-H or mild reduction.Thiazolidinethione
Reduction (to Alcohol)

(Requires removal of auxiliary first usually).

(Direct reduction in wet THF).
Thiazolidinethione

Experimental Protocols

Protocol A: Stereodivergent Aldol Reaction (Crimmins Method)

Unlike the Evans method which is locked to one isomer, this protocol allows tuning.

Reagents:

  • N-Propionyl-1,3-thiazolidine-2-thione (1.0 equiv)

  • 
     (1.05 equiv for "Evans syn", 2.0 equiv for "Non-Evans syn")
    
  • (-)-Sparteine (Base)[1]

  • Aldehyde (R-CHO)

Workflow:

  • Enolization: Dissolve the thiazolidinethione in dry DCM at 0°C. Add

    
     dropwise. The solution will turn deep red/brown (formation of Ti-enolate).
    
  • Base Addition: Add (-)-Sparteine.[1] Stir for 20 mins at 0°C, then cool to -78°C.

  • Reaction: Add the aldehyde dropwise. Stir at -78°C for 1-2 hours.

  • Quench: Quench with saturated

    
    .
    
  • Result: High diastereoselectivity (>95:5 dr). The specific isomer is determined by the Ti:Amine ratio (Chelated vs. Non-chelated transition state).

Protocol B: Direct Aminolysis (The "Active Amide" Advantage)

This reaction fails or is extremely sluggish with standard oxazolidinones.

Reagents:

  • Primary or Secondary Amine (1.1 - 1.5 equiv)

  • Solvent:

    
     or THF
    

Workflow:

  • Dissolve the thiazolidinethione adduct in

    
     (0.1 M).
    
  • Add the amine (e.g., benzylamine, morpholine) at Room Temperature.

  • Observation: The yellow color of the thione starting material will fade as the auxiliary is cleaved.

  • Workup: Wash with weak acid (to remove excess amine) and base (to recover the auxiliary).

  • Recovery: The free thiazolidine-2-thione auxiliary can be recovered quantitatively by extraction (it is acidic, pKa ~10.5) and reused.

Decision Matrix: When to Use Which?

DecisionTree Start Select Auxiliary Q1 Is the target product an AMIDE or ALDEHYDE? Start->Q1 Evans Use Oxazolidinone (Evans) (Standard Boron Aldol) Q1->Evans No (Carboxylic Acid) Nagao Use Thiazolidinethione (Nagao/Crimmins) Q1->Nagao Yes (Direct Functionalization) Q2 Do you need access to BOTH Syn-Aldol isomers? Evans->Q2 Q2->Evans No (Strict Evans-Syn) Q2->Nagao Yes (Ti-mediated switching)

Figure 2: Strategic decision tree for auxiliary selection based on target functionality and stereochemical requirements.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. Link

  • Nagao, Y., Hagiwara, Y., Kumagai, T., et al. (1986). New C4-chiral 1,3-thiazolidine-2-thiones: Excellent chiral auxiliaries for highly diastereoselective aldol-type reactions. Journal of Organic Chemistry, 51(12), 2391-2393. Link

  • Crimmins, M. T., King, B. W., & Tabet, E. A. (1997). Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl-1,3-thiazolidin-2-thiones. Journal of the American Chemical Society, 119(33), 7883-7884. Link

  • Crimmins, M. T., & Chaudhary, K. (2001). Titanium Enolates of Thiazolidinethiones: Versatile Chiral Auxiliaries for the Selective Synthesis of Propionate Units. Journal of Organic Chemistry, 66(3), 894-902. Link

  • Delaunay, D., Toupet, L., & Le Corre, M. (1995). Comparative Reactivity of Oxazolidinones and Thiazolidinethiones in Aminolysis. Journal of Organic Chemistry, 60(20), 6604-6607. Link

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Comparative

Executive Summary: The Strategic Value of the Oxazolidinone Scaffold

Topic: Advantages of Oxazolidinone Scaffolds in Antimicrobial Research Content Type: Technical Comparison & Application Guide Author Persona: Senior Application Scientist In the landscape of antimicrobial discovery, the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of Oxazolidinone Scaffolds in Antimicrobial Research Content Type: Technical Comparison & Application Guide Author Persona: Senior Application Scientist

In the landscape of antimicrobial discovery, the oxazolidinone scaffold (e.g., Linezolid, Tedizolid) represents a pivotal shift from "finding" antibiotics to "engineering" them. Unlike fermentation-derived classes (macrolides, glycopeptides), oxazolidinones are fully synthetic. This provides researchers with a distinct advantage: unlimited structural modifiability .

For drug development professionals, this scaffold offers three critical competitive edges:

  • No Cross-Resistance: It targets a unique site on the 23S rRNA, retaining efficacy against MRSA and VRE where vancomycin and β-lactams fail.

  • Pharmacokinetic Superiority: It is the only anti-MRSA class offering ~100% oral bioavailability, enabling seamless IV-to-oral switch strategies.

  • Tunable Safety Profiles: Second-generation analogues (Tedizolid) demonstrate that toxicity (myelosuppression, MAO inhibition) can be structurally engineered out while increasing potency.

Part 1: Mechanistic Superiority & Target Validation

The primary advantage of oxazolidinones lies in their mechanism of action (MOA). While macrolides and tetracyclines inhibit the elongation phase of protein synthesis, oxazolidinones inhibit the initiation phase.

The "Locked" Initiation Complex

Oxazolidinones bind to the P-site of the 50S ribosomal subunit. Crucially, they do not block the peptidyl transferase center directly but rather distort the binding pocket for the initiator fMet-tRNA. This prevents the formation of the functional 70S initiation complex.

Advantage for Researchers: This unique binding mode means that methylation of the ribosome (the erm gene mechanism that neutralizes macrolides) does not confer resistance to oxazolidinones.

Visualization: Mechanism of Action (MOA) Pathway

The following diagram illustrates the precise intervention point of the oxazolidinone scaffold compared to elongation inhibitors.

Oxazolidinone_MOA cluster_ribosome Bacterial Ribosome Assembly Node_30S 30S Subunit + mRNA Node_Complex 30S Initiation Complex Node_30S->Node_Complex Binding Node_fMet fMet-tRNA Node_fMet->Node_Complex Recruitment Node_70S Functional 70S Ribosome Node_Complex->Node_70S Association Node_50S 50S Subunit Node_50S->Node_70S Docking Node_Elongation Protein Elongation (Peptide Bond Formation) Node_70S->Node_Elongation Translation Node_Drug Oxazolidinone (Linezolid/Tedizolid) Node_Drug->Node_50S Binds 23S rRNA (P-site) Node_Drug->Node_70S BLOCKS Formation (Steric Hindrance)

Caption: Oxazolidinones bind the 50S subunit, preventing the docking of the 30S complex and blocking the transition to a functional 70S ribosome.

Part 2: Comparative Performance Data

When selecting a lead compound or comparator, objective performance metrics are vital. The following data synthesizes head-to-head performance against standard-of-care alternatives (Vancomycin, Daptomycin).

Table 1: In Vitro Potency (MIC90) against Resistant Phenotypes

Data aggregated from CLSI guidelines and multi-center surveillance studies.

Organism PhenotypeLinezolid (1st Gen)Tedizolid (2nd Gen)Vancomycin (Glycopeptide)Daptomycin (Lipopeptide)
MRSA (Methicillin-Resistant S. aureus)1–2 µg/mL0.25–0.5 µg/mL1–2 µg/mL0.5 µg/mL
VRE (E. faecium, VanA/VanB)2 µg/mL0.5 µg/mLResistant (>16 µg/mL)2–4 µg/mL
VISA (Vancomycin-Intermediate S. aureus)1–2 µg/mL0.25–0.5 µg/mL4–8 µg/mL0.5–1 µg/mL
LRSA (cfr positive strains)Resistant 0.5–1 µg/mLSusceptibleSusceptible

Analysis:

  • Tedizolid's Potency: Tedizolid consistently displays a 4-to-8-fold potency advantage over Linezolid.[1] This is due to the addition of a biaryl ring system and a phosphate prodrug moiety, which increases binding affinity and overcomes cfr-mediated resistance (methylation of the binding site).

  • VRE Niche: Oxazolidinones remain a primary choice for VRE, whereas Vancomycin is obsolete for these strains.

Table 2: Pharmacokinetic (PK) Profiles

The "Synthetic Advantage" is most visible here—natural products (Vancomycin) suffer from poor oral bioavailability.

FeatureOxazolidinones (Class)VancomycinDaptomycin
Bioavailability (Oral) ~100% (Complete absorption)<5% (Not absorbed systemically)0% (IV Only)
Tissue Penetration (ELF) High (Ideal for Pneumonia)Low to ModeratePoor (Inactivated by surfactant)
Dosing Frequency BID (Linezolid) / QD (Tedizolid)BID (Requires TDM*)QD
Metabolism Non-enzymatic (Linezolid)Renal excretionRenal excretion

*TDM: Therapeutic Drug Monitoring required to prevent nephrotoxicity.

Part 3: Experimental Protocols for Validation

To validate the efficacy of a novel oxazolidinone derivative, researchers must prove it inhibits protein synthesis specifically, rather than causing non-specific cell death (membrane lysis).

Protocol A: Macromolecular Synthesis Inhibition Assay

Purpose: To confirm the MOA by tracking the incorporation of radiolabeled precursors into DNA, RNA, Protein, and Cell Wall. Differentiation: An oxazolidinone should inhibit Protein synthesis (Leucine) at low concentrations while leaving DNA/Cell Wall synthesis intact.

Workflow Visualization:

Macro_Synthesis_Assay cluster_precursors Add Radiolabeled Precursors Step1 Log-Phase Culture (S. aureus) Step2 Aliquot into 4 Treatment Groups Step1->Step2 P1 3H-Thymidine (DNA) Step2->P1 P2 3H-Uridine (RNA) Step2->P2 P3 3H-Leucine (Protein) Step2->P3 P4 3H-Glucosamine (Cell Wall) Step2->P4 Step3 Incubate with Test Compound P1->Step3 P2->Step3 P3->Step3 P4->Step3 Step4 TCA Precipitation (Macromolecules) Step3->Step4 Step5 Vacuum Filtration & Wash Step4->Step5 Step6 Liquid Scintillation Counting (CPM) Step5->Step6

Caption: Workflow to isolate specific biosynthetic pathways. Oxazolidinones will selectively reduce 3H-Leucine counts.

Protocol B: Time-Kill Kinetics (Bacteriostatic Confirmation)

Unlike Daptomycin (bactericidal), oxazolidinones are generally bacteriostatic against Staphylococci and Enterococci. This distinction is critical for clinical indications (e.g., avoiding use in endocarditis where cidal activity is preferred).

Step-by-Step Methodology:

  • Inoculum Prep: Dilute overnight culture of MRSA to

    
     CFU/mL in cation-adjusted Mueller-Hinton broth.
    
  • Dosing: Add test compound at concentrations of 1x, 2x, 4x, and 8x MIC. Include a growth control (no drug) and a sterility control.

  • Incubation: Incubate at 35°C with shaking.

  • Sampling: Remove aliquots at 0, 4, 8, and 24 hours.

  • Plating: Serially dilute in saline and plate onto nutrient agar.

  • Analysis:

    • Bactericidal:

      
       log reduction in CFU/mL at 24h.
      
    • Bacteriostatic:

      
       log reduction (Typical for Oxazolidinones).
      

Part 4: Structural Versatility (SAR Insights)

The "synthetic" nature of this class allows for precise SAR (Structure-Activity Relationship) tuning to solve toxicity issues.

  • The C5-Side Chain:

    • Linezolid:[2][3][4][5][6][7][8][9][10][11] Acetamidomethyl group.[1][12] Essential for activity but linked to MAO inhibition.

    • Tedizolid: Hydroxymethyl group (as phosphate prodrug). Reduces MAO binding affinity, thereby reducing drug-drug interactions with SSRIs.

  • The B-Ring System:

    • Linezolid:[2][3][4][5][6][7][8][9][10][11] Morpholine ring.

    • Tedizolid: Pyridine ring.[13] This "Biaryl" modification provides additional binding contacts within the ribosomal P-site, which is why Tedizolid retains activity against cfr strains that methylate the target.

  • The Fluorine Atom:

    • Located on the central phenyl ring. This is non-negotiable for potency; it improves the acidity of the NH group and metabolic stability.

References

  • Moellering, R. C. (2003). Linezolid: The first oxazolidinone antimicrobial.[14] Annals of Internal Medicine. Link

  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance.[1][15][16] International Journal of Antimicrobial Agents. Link

  • Rybak, M. J., et al. (2014). In vitro activity of tedizolid against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci.[3] Antimicrobial Agents and Chemotherapy.[1][2][6][17] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2020). Performance Standards for Antimicrobial Susceptibility Testing. CLSI Supplement M100. Link

  • Flanagan, S., et al. (2015). Pharmacokinetics of tedizolid following oral and intravenous administration.[3] Pharmacotherapy.[1][3][8][9][14] Link

  • Creative Biolabs. (n.d.). Macromolecular Synthesis Assay. Creative Biolabs Protocols. Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Reactant of Route 1
Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate
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Reactant of Route 2
Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate
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